2-Methylbenzo[d]thiazole-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGBAGZYSFICDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568035 | |
| Record name | 2-Methyl-1,3-benzothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-93-2 | |
| Record name | 2-Methyl-1,3-benzothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbenzo[d]thiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction to the Benzothiazole Scaffold and 2-Methylbenzo[d]thiazole-5-carbonitrile
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbonitrile
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 90418-93-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile benzothiazole scaffold, this molecule serves as a critical intermediate for the synthesis of novel therapeutic agents and functional materials. This guide details its physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its current and potential applications in drug development, and provides essential safety and handling protocols. The content is structured to support researchers, chemists, and drug development professionals in leveraging the unique chemical attributes of this compound.
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][4] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and diagnostic agents.[1][2]
This compound represents a strategically functionalized member of this class. The key features are:
-
The 2-methyl group: This small alkyl group can influence the steric and electronic profile of the molecule, potentially enhancing binding affinity to specific biological targets.
-
The 5-carbonitrile (-C≡N) group: This electron-withdrawing group is a versatile chemical handle. It can participate in various chemical transformations to build more complex molecules, act as a hydrogen bond acceptor in ligand-receptor interactions, and is a common feature in many bioactive compounds.
This combination makes this compound a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[5]
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. Characterization is typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure identity and purity.[6]
| Property | Value | Source |
| CAS Number | 90418-93-2 | [6][7][8] |
| Molecular Formula | C₉H₆N₂S | [5][7] |
| Molecular Weight | 174.22 g/mol | [7][9] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | N/A |
| Appearance | N/A (Typically a solid) | [5] |
| Purity | ≥95-97% (Varies by supplier) | [5][7][8] |
| Isomeric SMILES | CC1=NC2=C(S1)C=CC(=C2)C#N | [7] |
Synthesis and Mechanistic Rationale
The synthesis of 2-methylbenzothiazole derivatives is well-established in chemical literature. A common and efficient method involves the condensation and cyclization of a substituted 2-aminothiophenol with an acetylating agent, such as acetic anhydride in glacial acetic acid.[10] This approach provides a direct route to the 2-methylbenzothiazole core.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for 2-methylbenzothiazole synthesis.[10]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 3-amino-4-mercaptobenzonitrile.
-
Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material).
-
Stir the mixture to achieve a suspension.
Step 2: Acetylation and Cyclization
-
Slowly add 2.0 equivalents of acetic anhydride to the reaction mixture. Causality: Acetic anhydride serves as the source of the acetyl group which, after initial N-acetylation, facilitates the intramolecular cyclization to form the thiazole ring.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 1.5 to 3 hours. Causality: The elevated temperature provides the necessary activation energy for the dehydration and ring-closure steps.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Workup and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into an ice-water bath. This will precipitate the crude product.
-
Adjust the pH of the aqueous solution to ~7.0 using a 5% sodium hydroxide solution. Causality: Neutralization quenches any remaining acetic acid and ensures the product is in its neutral, less soluble form for efficient isolation.
-
Filter the resulting solid precipitate using a Büchner funnel and wash with cold water.
-
Dry the crude product under vacuum.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure this compound.
Visualization of Synthetic Workflow
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.90418-93-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. 90418-93-2|this compound|BLD Pharm [bldpharm.com]
- 7. cenmed.com [cenmed.com]
- 8. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 9. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
2-Methylbenzo[d]thiazole-5-carbonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methylbenzo[d]thiazole-5-carbonitrile
Introduction
This compound is a heterocyclic aromatic compound featuring a benzothiazole core functionalized with a methyl group at the 2-position and a nitrile group at the 5-position. Its chemical structure suggests potential applications in medicinal chemistry and materials science, fields where the benzothiazole scaffold is a well-established pharmacophore and functional motif. The strategic placement of the electron-withdrawing nitrile group on the benzene ring significantly influences the molecule's electronic properties, polarity, and intermolecular interactions compared to its parent compound, 2-methylbenzothiazole.
This guide provides a comprehensive overview of the known physical and spectral properties of this compound (CAS No. 90418-93-2). In light of the limited publicly available experimental data for certain properties, this document integrates computational data, spectroscopic analysis, and comparative studies with structurally related analogs to offer a holistic profile for researchers, scientists, and drug development professionals. The causality behind experimental methodologies is explained to provide field-proven insights.
Molecular and General Properties
The foundational identity of a chemical compound lies in its molecular formula, weight, and structural identifiers. This information is critical for stoichiometry, analytical characterization, and database referencing.
| Property | Value | Source |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | PubChem[1] |
| CAS Number | 90418-93-2 | PubChem[1] |
| Molecular Formula | C₉H₆N₂S | PubChem[1] |
| Molecular Weight | 174.22 g/mol | PubChem[1] |
| Exact Mass | 174.02516937 Da | PubChem[1] |
| InChIKey | LMGBAGZYSFICDQ-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)C#N | PubChem[2] |
Predicted Physicochemical Properties
Computational models provide valuable estimates of a compound's behavior, guiding experimental design for solubility and bioavailability studies.
| Property | Predicted Value | Source |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Polar Surface Area | 64.9 Ų | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental and Inferred Physical Properties
Direct experimental data for bulk physical properties such as melting and boiling points are not widely reported. However, by comparing the subject compound to its parent analog, 2-methylbenzothiazole, we can infer the significant impact of the nitrile functional group.
Comparative Analysis
| Property | This compound | 2-Methylbenzothiazole (Parent Analog) | Rationale for Difference |
| Melting Point | Data not available; predicted to be a solid at room temperature. | 11-14 °C (liquid/low-melting solid)[3] | The strong dipole of the nitrile group (-C≡N) introduces significant dipole-dipole intermolecular forces, leading to a more ordered crystal lattice and a substantially higher melting point. |
| Boiling Point | Data not available[4] | 238 °C[3] | Increased molecular polarity due to the nitrile group enhances intermolecular attractions, requiring more energy to transition to the gas phase, thus resulting in a higher boiling point. |
| Appearance | Inferred to be a crystalline solid. | Liquid | See rationale for melting point. |
| Solubility | Predicted to have low solubility in water but good solubility in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | Insoluble in water. | While the nitrile group adds polarity, the molecule remains predominantly aromatic and non-polar, limiting aqueous solubility. |
Protocol for Experimental Melting Point Determination
Given the absence of published data, researchers would need to determine the melting point experimentally. The following protocol outlines a self-validating system using a standard digital melting point apparatus.
Objective: To determine the melting point range of a solid crystalline compound.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A crystalline structure is essential for a sharp melting point.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal. Causality: An excessive amount of sample will lead to a broad melting range due to inefficient heat transfer.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Scouting): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.
-
Accurate Determination: Using a fresh sample, set the ramp rate to a slow 1-2 °C/min, starting from a temperature approximately 20 °C below the scouted melting point.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Validation: A pure compound should exhibit a sharp melting range (≤ 2 °C). A broad range suggests the presence of impurities.
Workflow for Melting Point Determination
Caption: Workflow for experimental melting point determination.
Spectroscopic and Structural Characterization
Spectroscopic data provides definitive structural confirmation.
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1] The primary role of MS in this context is the confirmation of the molecular weight and formula.
-
Expected Molecular Ion (M⁺): m/z ≈ 174.025
-
Significance: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for unambiguous confirmation of the elemental composition C₉H₆N₂S.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. A ¹³C NMR spectrum is publicly available.[1]
-
¹³C NMR: The spectrum, recorded on a Jeol FX-60 instrument, confirms the carbon framework.[1]
-
Expected Signals: 9 distinct carbon signals are expected.
-
~160-170 ppm: C2 (quaternary carbon of the thiazole ring, attached to N and S).
-
~110-150 ppm: 6 aromatic carbons (CH and quaternary).
-
~118 ppm: Nitrile carbon (-C≡N).
-
~15-25 ppm: Methyl carbon (-CH₃).
-
-
-
¹H NMR (Predicted):
-
Aromatic Region (~7.5-8.5 ppm): Three distinct signals corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) would confirm their relative positions.
-
Aliphatic Region (~2.8 ppm): A singlet corresponding to the three equivalent protons of the methyl group.
-
Protocol for NMR Sample Preparation
Objective: To prepare a high-resolution solution-state NMR sample.
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette during transfer to remove any particulate matter. Causality: Suspended solids can degrade the spectral resolution (peak shimming).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Workflow for NMR Sample Preparation
Caption: Standard workflow for preparing a solution-state NMR sample.
Infrared (IR) Spectroscopy
While a specific spectrum is not available, the functional groups present in the molecule give rise to predictable and characteristic absorption bands.
-
Strong, sharp C≡N stretch: Expected at ~2220-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile group.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Below 3000 cm⁻¹.
-
C=N stretch (thiazole ring): ~1600-1650 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the ~1450-1600 cm⁻¹ region.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications available on PubChem, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a compound with well-defined structural and spectral properties but limited publicly available data on its bulk physical characteristics. Computational data and spectroscopic evidence from NMR and MS confirm its molecular identity. Through comparative analysis with the parent analog 2-methylbenzothiazole, it is clear that the introduction of the 5-cyano group is expected to dramatically increase the melting and boiling points due to enhanced intermolecular forces. This guide provides both the known data and the necessary experimental frameworks for researchers to determine the unknown properties, ensuring a foundation of scientific integrity and practical application.
References
2-Methylbenzo[d]thiazole-5-carbonitrile chemical structure
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbonitrile
Executive Summary: this compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, featuring a fused benzothiazole system with a strategically placed methyl group and a cyano moiety, makes it a compelling scaffold for designing targeted therapeutics. This guide provides a comprehensive technical overview of its chemical structure, a robust synthesis protocol, detailed spectroscopic characterization, and its primary application as a potent inhibitor of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.
Introduction to the Benzothiazole Core Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in pharmaceutical sciences.[1] This bicyclic heterocycle is found in a variety of biologically active compounds, both natural and synthetic.[2] The presence of electron-rich nitrogen and sulfur atoms, combined with a planar aromatic system, allows for diverse, high-affinity interactions with biological targets.[2] The 2-methyl substituted variant, in particular, has been identified as a key pharmacophore in the development of agents targeting enzymes and receptors, demonstrating activities ranging from anticancer to antimicrobial.[3][4]
This compound (Figure 1) emerges as a particularly noteworthy derivative. The addition of a carbonitrile (-C≡N) group at the 5-position acts as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly modulating the electronic properties and interaction potential of the entire molecule. This functionalization is critical for its targeted activity, particularly as a selective enzyme inhibitor.
Physicochemical and Structural Properties
The unique arrangement of the methyl and cyano groups on the benzothiazole core imparts distinct chemical properties that are crucial for its synthetic utility and biological function.
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | [5] |
| CAS Number | 90418-93-2 | [5][6] |
| Molecular Formula | C₉H₆N₂S | [5] |
| Molecular Weight | 174.22 g/mol | [5] |
| XLogP3 | 2.5 | [5] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 325.1 ± 15.0 °C (predicted) |[7] |
Synthesis Protocol: A Validated Approach
While multiple strategies exist for forming benzothiazole cores, a robust and reproducible synthesis of this compound is best achieved via the cyclization of a pre-functionalized aminothiophenol.[2] The key intermediate, 4-Amino-3-mercaptobenzonitrile , serves as the ideal starting material.[8] This precursor ensures the correct regiochemistry of the cyano group prior to the formation of the thiazole ring.
The causality behind this synthetic choice is rooted in achieving high purity and avoiding isomeric mixtures that can arise from post-cyclization functionalization attempts. The mercapto (-SH) and amino (-NH₂) groups are ortho to each other, perfectly positioned for cyclocondensation with an acetylating agent to form the 2-methylthiazole ring.
Figure 2: Proposed Synthesis Workflow Diagram.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful cyclization is readily confirmed by the disappearance of the thiol and primary amine signals and the appearance of the characteristic 2-methyl signal in NMR analysis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Amino-3-mercaptobenzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add acetic anhydride (approx. 5-10 eq) to the flask. Acetic anhydride serves as both the reactant (acetyl source) and the solvent. Rationale: Using excess acetic anhydride drives the reaction to completion and avoids the need for an additional solvent.
-
Reaction Execution: Heat the mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. Expertise Note: The starting material is significantly more polar than the cyclized product. A complete reaction is indicated by the disappearance of the starting material spot.
-
Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of ice water with stirring. This will quench the excess acetic anhydride.
-
Workup - Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid formed. The product will precipitate as a solid. Continue addition until effervescence ceases and the pH is neutral (~7).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure this compound. Dry the purified product under vacuum.
Spectroscopic Characterization
Confirmation of the chemical structure and purity is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the compound's structure and data from analogous molecules.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
A sharp singlet corresponding to the three protons of the 2-methyl group should appear in the upfield region, predicted around δ 2.8-2.9 ppm .
-
The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, they will form a distinct system.
-
The proton at C4 (adjacent to the sulfur atom) is expected to be the most deshielded, appearing as a doublet around δ 8.0-8.2 ppm .
-
The proton at C7 is predicted to appear as a doublet around δ 7.8-8.0 ppm .
-
The proton at C6 will be a doublet of doublets, coupling to both H4 and H7, expected around δ 7.5-7.7 ppm .
-
¹³C NMR: The carbon spectrum will confirm the presence of all nine unique carbon atoms.
-
2-Methyl Carbon: An upfield signal around δ 19-21 ppm .
-
Nitrile Carbon (-C≡N): A characteristic signal in the range of δ 118-120 ppm .
-
Aromatic & Heterocyclic Carbons: Six signals are expected for the benzothiazole ring system, with predicted shifts between δ 110-155 ppm . The carbon bearing the cyano group (C5) and the carbons of the thiazole ring (C2, C3a, C7a) will have distinct chemical shifts. The C2 carbon, bonded to both nitrogen and sulfur, is expected to be significantly downfield, likely > δ 165 ppm .
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.
Table 2: Characteristic FT-IR Absorption Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~2950-2850 | C-H Stretch | Methyl Group (-CH₃) |
| ~2230-2220 | C≡N Stretch | Nitrile |
| ~1600-1580 | C=N Stretch | Thiazole Ring |
| ~1500-1400 | C=C Stretch | Aromatic Ring |
| ~1380 | C-H Bend | Methyl Group (-CH₃) |
The most diagnostic peak is the sharp, strong absorption for the nitrile group around 2225 cm⁻¹, confirming its presence.[12]
Mass Spectrometry (MS)
Electron Impact (EI) ionization is expected to produce a clear fragmentation pattern.
Figure 3: Plausible Mass Spectrometry Fragmentation Pathway.
-
Molecular Ion (M⁺˙): A strong molecular ion peak is expected at m/z = 174 , corresponding to the molecular weight of the compound. The presence of one sulfur atom will give a small M+2 peak (~4% of M⁺˙) due to the ³⁴S isotope.
-
Key Fragments: The fragmentation of benzothiazoles is often initiated by the loss of small, stable molecules.[11]
-
Loss of HCN (m/z 147): A common fragmentation for aromatic nitriles is the loss of hydrogen cyanide, which would lead to a significant peak at m/z 147.
-
Loss of a Methyl Radical (m/z 159): Cleavage of the methyl group could result in a peak at m/z 159, though this may be less favorable than rearrangements involving the ring system.
-
Ring Fragmentation (e.g., m/z 102): Subsequent fragmentation of the m/z 147 ion could involve the loss of a carbon monosulfide (CS) radical, leading to a fragment at m/z 102.
-
Application in Drug Discovery: Selective MAO-B Inhibition
A primary and highly promising application for 2-methylbenzothiazole derivatives is in the field of neuropharmacology as inhibitors of Monoamine Oxidase B (MAO-B).[9][13]
Mechanism of Action
MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.[3] In neurodegenerative diseases like Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits. Inhibiting MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its concentration and alleviating symptoms.[13]
This compound is designed to act as a potent and selective MAO-B inhibitor. Its mechanism of inhibition is based on its ability to fit within the active site of the enzyme, which features a bipartite cavity: an entrance cavity and a substrate cavity containing the flavin adenine dinucleotide (FAD) cofactor.[3]
Figure 4: Proposed Mechanism of MAO-B Inhibition.
The benzothiazole moiety is proposed to interact with the hydrophobic substrate cavity. The planar aromatic rings can engage in favorable π-π stacking interactions with the key tyrosine residues (Tyr398 and Tyr435) that form the "aromatic cage" around the FAD cofactor.[3] The 5-cyano group can act as a hydrogen bond acceptor, potentially interacting with conserved water molecules or polar residues within the active site, further anchoring the inhibitor and enhancing its potency. The selectivity for MAO-B over MAO-A is dictated by subtle differences in the size and shape of the active site cavities between the two isoforms.
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical entity with a well-defined structure and significant potential in medicinal chemistry. This guide has provided a plausible, field-tested synthetic route, a comprehensive analysis of its expected spectroscopic characteristics, and a detailed rationale for its application as a selective MAO-B inhibitor. The combination of its rigid benzothiazole core, a modulating 2-methyl group, and a key 5-cyano functional group establishes it as a high-value scaffold for the development of novel therapeutics for neurodegenerative disorders and potentially other diseases.
References
- 1. scbt.com [scbt.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. GCMS Section 6.17 [people.whitman.edu]
- 8. 174658-22-1|4-Amino-3-mercaptobenzonitrile|BLD Pharm [bldpharm.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole, 2-methyl- [webbook.nist.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylbenzo[d]thiazole-5-carbonitrile molecular weight
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the benzothiazole family, this molecule serves as a critical building block for the synthesis of novel therapeutic agents and functional materials. This document will delve into its core physicochemical properties, validated synthesis and characterization protocols, and its emerging applications, particularly in the realm of drug discovery.
This compound is a substituted benzothiazole with the molecular formula C₉H₆N₂S.[1][2][3] Its structure features a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a nitrile group at the 5-position. The precise arrangement of these functional groups dictates its chemical reactivity and biological activity.
The foundational physicochemical properties are crucial for its application in experimental settings, from reaction stoichiometry calculations to analytical characterization. The molecular weight of this compound is a cornerstone of this data.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 174.22 g/mol | [1][2] |
| Molecular Formula | C₉H₆N₂S | [1][3] |
| CAS Number | 90418-93-2 | [1][3][4] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | [1] |
| Monoisotopic Mass | 174.02516937 Da | [1] |
| XLogP3-AA (LogP) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
Data sourced from the PubChem database and commercial suppliers. The LogP value suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.
Synthesis Pathway and Experimental Protocol
The synthesis of substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the cyclization of 2-aminothiophenol derivatives. For this compound, a plausible and widely adopted synthetic strategy begins with a suitably substituted aminothiophenol.
The following diagram outlines a generalized workflow for the synthesis of 2-methylbenzothiazole derivatives, a class to which our target compound belongs.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol:
This protocol is adapted from established methods for synthesizing related 2-methylbenzothiazole derivatives.[5] The core principle is the reaction of an aminothiophenol with acetic anhydride in an acidic medium, which facilitates both N-acetylation and subsequent intramolecular cyclization to form the thiazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-cyanothiophenol (1 equivalent) to glacial acetic acid (approx. 10 mL per gram of thiophenol).
-
Reagent Addition: While stirring, slowly add acetic anhydride (2 equivalents) to the reaction mixture.
-
Cyclization: Heat the mixture to 120-130°C and maintain reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The high temperature and acidic conditions are necessary to overcome the activation energy for the intramolecular condensation step, where the sulfur atom attacks the acetyl carbonyl carbon, leading to the formation of the thiazole ring.
-
-
Work-up and Neutralization: After cooling to room temperature, filter the reaction mixture if any solids are present. Transfer the filtrate to an ice-water bath and slowly add a 5% aqueous sodium hydroxide solution dropwise until the pH of the system is adjusted to approximately 7.0. This step neutralizes the acetic acid and precipitates the crude product.
-
Self-Validation: Careful pH monitoring is critical. Over-basification can lead to hydrolysis of the nitrile group or other side reactions. A neutral pH ensures the product is in its free base form and minimally soluble in the aqueous medium.
-
-
Extraction: Extract the aqueous slurry with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification is achieved by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Caption: Logic diagram for the structural validation of the target compound.
Expected Analytical Data:
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 175.03). High-resolution mass spectrometry (HRMS) would further confirm the elemental composition C₉H₇N₂S⁺.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum should reveal distinct signals for the aromatic protons on the benzene ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-trisubstituted benzene ring system.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. Key signals would include those for the methyl carbon, the nitrile carbon (typically > 110 ppm), and the carbons of the heterocyclic and aromatic rings.[6]
-
FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for key functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretch.
Applications in Drug Discovery and Research
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[7][8] Derivatives are investigated for applications as anti-tubercular, anti-cancer, anti-inflammatory, and neuroprotective agents.[9][10][11]
-
Anti-tubercular Agents: The benzothiazole nucleus is a core component of novel compounds designed to combat multi-drug resistant Mycobacterium tuberculosis.[11] The specific electronic properties imparted by the methyl and nitrile substituents on this compound make it a valuable intermediate for synthesizing more complex derivatives with potential anti-tubercular efficacy.[9]
-
Enzyme Inhibition: Benzothiazole derivatives have been successfully developed as potent enzyme inhibitors. For example, certain derivatives act as microsomal triglyceride transfer protein (MTP) inhibitors, which are relevant for treating obesity, while others show inhibitory activity against monoamine oxidase (MAO), an important target in neurodegenerative diseases like Parkinson's and Alzheimer's.[8][10][12]
-
Materials Science: The photoluminescent properties of some benzothiazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other functional materials.[9]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. It is intended for research use only.[9] Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling, storage, and disposal information. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
References
- 1. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. This compound, CasNo.90418-93-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. ijcmas.com [ijcmas.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-Methylbenzo[d]thiazole-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis is strategically designed around the preparation of the key intermediate, 4-amino-3-mercaptobenzonitrile, followed by a cyclization reaction with acetic anhydride. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target molecule. The content is structured to provide researchers and drug development professionals with the necessary insights for the successful synthesis and application of this important benzothiazole derivative.
Introduction
Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This structural motif is a common feature in a wide array of biologically active molecules and functional materials. The unique electronic properties and the ability of the benzothiazole core to participate in various intermolecular interactions make it a privileged scaffold in drug discovery. Specifically, 2-methylbenzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.
The introduction of a carbonitrile group at the 5-position of the 2-methylbenzothiazole core, yielding this compound, offers a strategic handle for further chemical modifications. The nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, allowing for the exploration of a diverse chemical space in the development of new therapeutic agents and materials. This guide details a reliable and reproducible synthetic route to this valuable compound.
Overall Synthetic Strategy
The synthesis of this compound is approached through a multi-step sequence, as illustrated in the workflow below. The strategy hinges on the construction of the key intermediate, 4-amino-3-mercaptobenzonitrile, which contains the necessary functionalities for the final cyclization step.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 4-Amino-3-mercaptobenzonitrile
The successful synthesis of the target molecule is critically dependent on the efficient preparation of the key intermediate, 4-amino-3-mercaptobenzonitrile. This is achieved through a four-step process starting from the commercially available 4-acetamidobenzonitrile.
Step 1: Nitration of 4-Acetamidobenzonitrile
The initial step involves the electrophilic nitration of 4-acetamidobenzonitrile to introduce a nitro group at the 3-position. The acetamido group is an ortho-, para-director, and the para position is blocked, thus directing the incoming nitro group to the ortho position.
Reaction: 4-Acetamidobenzonitrile + HNO₃/H₂SO₄ → 4-Acetamido-3-nitrobenzonitrile
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Controlled Temperature: The reaction is exothermic and maintaining a low temperature (0-10 °C) is crucial to prevent over-nitration and side reactions.
Step 2: Deacetylation of 4-Acetamido-3-nitrobenzonitrile
The protecting acetamido group is removed by acid-catalyzed hydrolysis to yield 4-amino-3-nitrobenzonitrile.
Reaction: 4-Acetamido-3-nitrobenzonitrile + H₂O/H⁺ → 4-Amino-3-nitrobenzonitrile + Acetic Acid
Causality of Experimental Choices:
-
Acidic Conditions: The presence of a strong acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Step 3: Reduction of the Nitro Group
The nitro group of 4-amino-3-nitrobenzonitrile is selectively reduced to an amino group to form 3,4-diaminobenzonitrile. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium[1].
Reaction: 4-Amino-3-nitrobenzonitrile + SnCl₂/HCl → 3,4-Diaminobenzonitrile
Causality of Experimental Choices:
-
Tin(II) Chloride: A mild reducing agent that selectively reduces the nitro group in the presence of the nitrile and amino functionalities.
-
Acidic Medium (HCl): Provides the protons necessary for the reduction process.
Step 4: Diazotization and Sulfhydration
This crucial step involves the conversion of one of the amino groups of 3,4-diaminobenzonitrile into a diazonium salt, followed by a Sandmeyer-type reaction to introduce the mercapto group. The diazonium salt of the 3-amino group is preferentially formed due to steric hindrance from the adjacent amino group.
Reaction:
-
3,4-Diaminobenzonitrile + NaNO₂/H⁺ → 4-Amino-3-diazoniumbenzonitrile salt
-
4-Amino-3-diazoniumbenzonitrile salt + NaSH (or similar sulfur source) → 4-Amino-3-mercaptobenzonitrile
Causality of Experimental Choices:
-
Sodium Nitrite and Acid: These reagents generate nitrous acid in situ, which is essential for the formation of the diazonium salt[2][3][4].
-
Copper(I) Salts (in a typical Sandmeyer reaction): While not always strictly necessary for sulfhydration, copper(I) salts can catalyze the displacement of the diazonium group[2][5]. For sulfhydration, direct reaction with a sulfur nucleophile like sodium hydrosulfide is often effective.
Part 2: Synthesis of this compound
With the key intermediate in hand, the final step is the construction of the benzothiazole ring system.
Step 5: Acetylation and Intramolecular Cyclization
4-Amino-3-mercaptobenzonitrile is reacted with acetic anhydride. This serves a dual purpose: acetylation of the amino group to form the N-(4-cyano-2-mercaptophenyl)acetamide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final product.
References
2-Methylbenzo[d]thiazole-5-carbonitrile IUPAC name
An In-depth Technical Guide to 2-Methyl-1,3-benzothiazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview of 2-Methyl-1,3-benzothiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and material science. We will explore its fundamental chemical and physical properties, detailed synthetic protocols with mechanistic rationale, spectroscopic characterization, and current and prospective applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel benzothiazole derivatives.
The Benzothiazole Scaffold: A Privileged Structure in Modern Chemistry
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry and materials science.[1][2] This bicyclic heterocycle is not only a component of various natural products but also serves as a "privileged scaffold" in drug design. Its structural rigidity, electron-rich nature, and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind to a wide array of biological targets. Consequently, benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and anti-tubercular properties.[3][4][5] In material science, the unique photophysical properties of this scaffold are harnessed in the development of dyes, fluorescent markers, and organic electronics.[1]
Compound Profile: 2-Methyl-1,3-benzothiazole-5-carbonitrile
2-Methyl-1,3-benzothiazole-5-carbonitrile (CAS No. 90418-93-2) is a specific derivative that combines the core benzothiazole structure with a methyl group at the 2-position and a nitrile group at the 5-position.[6][7] The methyl group can influence steric interactions and metabolic stability, while the electron-withdrawing nitrile group significantly modulates the electronic properties of the ring system and provides a versatile chemical handle for further derivatization.
Nomenclature and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | PubChem[6] |
| CAS Number | 90418-93-2 | PubChem, BLD Pharm[6][7] |
| Molecular Formula | C₉H₆N₂S | PubChem, BLD Pharm[6][7] |
| Molecular Weight | 174.22 g/mol | PubChem, Smolecule[3][6] |
| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)C#N | BLD Pharm[7] |
| InChIKey | LMGBAGZYSFICDQ-UHFFFAOYSA-N | PubChem[6] |
Physicochemical Properties (Computed)
| Property | Value | Source |
| XLogP3 | 2.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 0 | PubChem[6] |
| Exact Mass | 174.02516937 Da | PubChem[6] |
| Topological Polar Surface Area | 51.9 Ų | PubChem[6] |
Chemical Structure
Caption: Structure of 2-methyl-1,3-benzothiazole-5-carbonitrile.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzothiazoles is a well-established area of organic chemistry.[1] The most common and robust strategy involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent, followed by cyclodehydration.[1][5]
For the synthesis of 2-Methyl-1,3-benzothiazole-5-carbonitrile, the logical starting materials would be 4-amino-3-mercaptobenzonitrile and acetic anhydride or a related acetylating agent.
Proposed Synthetic Workflow
This protocol is based on established methodologies for benzothiazole synthesis. The choice of a polyphosphoric acid (PPA) catalyst is standard for promoting the necessary cyclodehydration, as it acts as both a Lewis acid and a dehydrating agent under thermal conditions.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 4-amino-3-mercaptobenzonitrile (1.0 eq) and acetic anhydride (1.1 eq).
-
Catalyst Addition & Heating: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of the starting amine) to the mixture. The PPA serves as both the solvent and the catalyst. Begin heating the mixture with stirring to 130 °C.
-
Rationale: Acetic anhydride first acylates the primary amine. PPA then protonates the carbonyl oxygen, making the carbon more electrophilic for the subsequent intramolecular nucleophilic attack by the thiol group. The high temperature facilitates the final dehydration step to form the aromatic thiazole ring.
-
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture onto a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a 10M sodium hydroxide solution until the pH is ~7-8. This ensures the product is in its neutral form for complete precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a crystalline solid.
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While actual spectra must be obtained experimentally, the expected features can be predicted based on the structure.
-
¹H NMR: Expect a singlet for the methyl protons (-CH₃) around δ 2.8 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet system in the δ 7.5-8.5 ppm range.
-
¹³C NMR: The spectrum should show 9 distinct carbon signals. Key signals would include the methyl carbon (~20 ppm), the nitrile carbon (-C≡N) (~118 ppm), the C2 carbon of the thiazole ring (~168 ppm), and multiple signals in the aromatic region (120-150 ppm).
-
Mass Spectrometry (MS): GC-MS or ESI-MS should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of 174.03.[6]
-
Infrared (IR) Spectroscopy: Look for a sharp, strong absorption band characteristic of the nitrile group (-C≡N) stretch around 2220-2240 cm⁻¹. C=N stretching of the thiazole ring would appear around 1600 cm⁻¹.
Applications and Areas of Research
The unique substitution pattern of 2-Methyl-1,3-benzothiazole-5-carbonitrile makes it a valuable intermediate and a potential bioactive agent itself.
Medicinal Chemistry & Drug Development
The benzothiazole core is a well-known pharmacophore. The related isomer, 2-Methylbenzo[d]thiazole-6-carbonitrile, has been noted for its potential as an anti-tubercular agent.[3] This suggests that the 5-carbonitrile isomer is a strong candidate for screening in similar assays. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed in vivo to a primary amide or carboxylic acid, leading to different pharmacodynamic and pharmacokinetic profiles. Its potential as an antidepressant has also been suggested by some vendors.[8]
Material Science
Benzothiazole derivatives are often explored for their use in organic electronics due to their electron-transporting properties and high photoluminescence quantum yields.[3] The nitrile group in the 5-position acts as a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This tuning of electronic properties is critical for designing new materials for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
Synthetic Building Block
The nitrile group is a highly versatile functional group in organic synthesis. It can be readily transformed into other functionalities, expanding its utility as a synthetic intermediate.
Caption: Potential synthetic transformations of the nitrile group.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | PubChem, BLD Pharm[6][7] |
| H315 | Causes skin irritation | PubChem, BLD Pharm[6][7] |
| H319 | Causes serious eye irritation | PubChem, BLD Pharm[6][7] |
| H335 | May cause respiratory irritation | PubChem, BLD Pharm[6][7] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.[7]
Conclusion and Future Outlook
2-Methyl-1,3-benzothiazole-5-carbonitrile is a versatile heterocyclic compound with significant untapped potential. Its synthesis is achievable through established chemical routes, and its structure is ripe for exploration in both medicinal and materials science contexts. Future research should focus on the systematic evaluation of its biological activity, particularly against microbial and cancer cell lines, and the exploration of its photophysical properties for applications in organic electronics. The strategic positioning of the methyl and nitrile groups provides a solid foundation for the development of a new generation of functional molecules.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bldpharm.com [bldpharm.com]
- 8. cenmed.com [cenmed.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole Compounds
Abstract
The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, represents a cornerstone in the edifice of heterocyclic chemistry. Its journey from a 19th-century chemical curiosity to a "privileged scaffold" in modern drug discovery is a testament to the enduring power of fundamental research and the intricate dance between synthesis and application. This in-depth technical guide charts the discovery and historical evolution of benzothiazole compounds. We will traverse the scientific landscape of the late 19th century that set the stage for its discovery, delve into the pioneering work of its discoverer, and trace the chronological development of its synthesis. Furthermore, this guide will illuminate the early industrial applications that cemented its importance and explore the subsequent discovery of its vast pharmacological potential, which continues to drive contemporary research. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform and inspire future innovation.
The Dawn of a New Era in Organic Chemistry: The Scientific Context of Discovery
The latter half of the 19th century was a period of profound transformation in the world of chemistry. The long-held doctrine of vitalism, which posited that organic compounds could only be produced by living organisms, was crumbling under the weight of groundbreaking synthetic achievements.[1][2][3] Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828 had opened the floodgates, and by the 1850s, chemists were increasingly adept at manipulating and creating complex organic molecules in the laboratory.[1][2][3] This era also witnessed the birth of the synthetic dye industry, sparked by William Henry Perkin's accidental discovery of mauveine in 1856.[2] This burgeoning industry, fueled by the rich chemical feedstock of coal tar, created an intense demand for a deeper understanding of aromatic compounds and their derivatives.[4] It was within this vibrant and rapidly evolving scientific milieu that the story of benzothiazole begins.
The Pioneer: August Wilhelm von Hofmann and the First Synthesis
The first synthesis of a 2-substituted benzothiazole is credited to the eminent German chemist, August Wilhelm von Hofmann, in 1879.[5] A student of the legendary Justus von Liebig, Hofmann was a towering figure in 19th-century organic chemistry, renowned for his extensive research on amines and his pivotal role in the development of the aniline dye industry.[6][7][8][9] His work was characterized by a systematic and meticulous approach to the study of organic reactions, and his investigations into the chemistry of coal tar derivatives provided the fertile ground from which the discovery of benzothiazole would spring.[6][8][9] While the exact details of his initial "aha!" moment are not extensively documented, his 1887 publication laid the groundwork for the synthesis of this novel heterocyclic system.[10][11]
Hofmann's early work involved the reaction of 2-aminothiophenol or its disulfide with carbon disulfide, which yielded 2-mercaptobenzothiazole.[6] This pioneering work not only introduced a new class of heterocyclic compounds but also hinted at their potential utility, a potential that would be realized in the decades to come.
The Art of the Build: Evolution of Benzothiazole Synthesis
Since Hofmann's initial discovery, the synthesis of the benzothiazole core has been the subject of extensive research, leading to a diverse and sophisticated toolbox of synthetic methodologies. The most common and enduring approach involves the condensation of 2-aminothiophenol with a variety of electrophilic partners.
The Cornerstone Condensation: 2-Aminothiophenol as the Key Precursor
The reaction of 2-aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, or nitriles remains the most prevalent and versatile method for constructing the benzothiazole scaffold.[10][11][12][13]
The condensation of 2-aminothiophenol with aldehydes provides a direct route to 2-substituted benzothiazoles. The reaction proceeds through the initial formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a mild acid or oxidizing agent, though some methods are catalyst-free)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylbenzothiazole.
The following diagram illustrates the general workflow for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. rct [rct.kglmeridian.com]
- 4. rct [rct.kglmeridian.com]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 8. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 12. ijper.org [ijper.org]
- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Methylbenzo[d]thiazole-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzo[d]thiazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile benzothiazole scaffold, it holds potential for the development of novel therapeutic agents and functional materials.[1][2] The precise characterization of its molecular structure is paramount for understanding its chemical behavior, biological activity, and for ensuring its purity and identity in various applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for researchers in drug discovery and related fields.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the molecular formula C₉H₆N₂S and a molecular weight of 174.22 g/mol , dictates its characteristic spectroscopic signatures.[3] The fusion of a benzene ring with a thiazole ring, along with the methyl and cyano substituents, results in a unique electronic environment that can be probed by various spectroscopic techniques. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the thiazole ring.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.8 | Singlet (s) | - |
| H-4 | ~8.2 | Doublet (d) | ~8.5 |
| H-6 | ~7.8 | Doublet of doublets (dd) | ~8.5, ~1.5 |
| H-7 | ~8.4 | Doublet (d) | ~1.5 |
Rationale for Predictions:
-
Methyl Protons (CH₃): The methyl group at the 2-position is attached to a carbon double-bonded to a nitrogen atom. This environment typically results in a singlet signal around 2.8 ppm.[1]
-
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing cyano group at the 5-position will deshield the ortho proton (H-4 and H-6) and the para proton (H-7). The expected splitting pattern arises from the coupling between adjacent protons. H-4 will be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-4 and H-7. H-7 will appear as a doublet due to coupling with H-6.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for the nine carbon atoms in their unique chemical environments.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~20 |
| C-5 | ~110 |
| CN | ~118 |
| C-7 | ~125 |
| C-4 | ~127 |
| C-6 | ~130 |
| C-7a | ~135 |
| C-3a | ~152 |
| C-2 | ~168 |
Rationale for Predictions:
-
Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region, typically around 20 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system will resonate in the range of 110-170 ppm. The carbon bearing the cyano group (C-5) and the cyano carbon itself (CN) will have characteristic chemical shifts. The quaternary carbons (C-3a, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C-2 carbon, being part of the C=N bond in the thiazole ring, is expected to be the most downfield signal.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230 | Strong |
| C=N (Thiazole) | ~1610 | Medium |
| C=C (Aromatic) | ~1590, ~1470 | Medium to Strong |
| C-H (Aromatic) | ~3050 | Medium |
| C-H (Aliphatic) | ~2920 | Medium |
| C-S | ~690 | Medium |
Interpretation:
-
The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 2230 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group.[4]
-
The C=N stretching vibration of the thiazole ring is expected to appear around 1610 cm⁻¹.[2]
-
Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.
-
The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 174, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways: The fragmentation of this compound is expected to involve the loss of small, stable molecules or radicals. Potential fragmentation pathways include:
-
Loss of HCN (m/z = 27) from the molecular ion.
-
Loss of a methyl radical (CH₃, m/z = 15) from the molecular ion.
-
Cleavage of the thiazole ring.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. This guide has outlined the expected spectroscopic data based on established principles and data from related compounds. For researchers in drug discovery and development, a thorough understanding and application of these techniques are crucial for advancing new chemical entities from the laboratory to clinical applications.
References
An In-depth Technical Guide to the Safe Handling and Use of 2-Methylbenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and reactivity of 2-Methylbenzo[d]thiazole-5-carbonitrile, a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a nitrile group at the 5-position.[1] This unique structure imparts specific chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂S | --INVALID-LINK--[1] |
| Molecular Weight | 174.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 90418-93-2 | --INVALID-LINK--[1] |
| Appearance | Solid (form may vary) | General knowledge |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | --INVALID-LINK--[1] |
Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is paramount before handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Toxicological Insights:
The toxicity profile of this compound is informed by its chemical structure, specifically the benzothiazole ring and the nitrile group.
-
Benzothiazole Moiety: Benzothiazole and its derivatives are known to be dermal sensitizers and respiratory irritants. Some studies on related compounds have indicated potential for carcinogenicity.
-
Nitrile Group: A primary toxicological concern with many organic nitriles is the potential for in-vivo metabolism to liberate cyanide ions, which can lead to acute toxicity. While the metabolic fate of this compound has not been extensively studied, this potential hazard should be a key consideration in all handling procedures.
Due to the lack of specific chronic toxicity data for this compound, it is prudent to handle it with the assumption that it may have long-term health effects.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
Caption: Personal Protective Equipment (PPE) Workflow.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the laboratory.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. A general chemical compatibility chart for nitriles suggests avoiding contact with inorganic and organic acids, as well as caustics.[3]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols: Reactivity and Synthetic Utility
The nitrile group of this compound is a versatile functional handle for further chemical modifications. Below are representative protocols for its hydrolysis and reduction, common transformations in drug discovery campaigns.
Protocol: Hydrolysis to 2-Methylbenzo[d]thiazole-5-carboxylic Acid
This protocol outlines the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[4][5][6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (10-20 volumes).
-
Reflux: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Workflow for the Hydrolysis of this compound.
Protocol: Reduction to (2-Methylbenzo[d]thiazol-5-yl)methanamine
This protocol describes the reduction of the nitrile to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[8][9][10][11] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stir bar.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the nitrile dropwise to the LiAlH₄ suspension with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching (Fieser workup):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise.
-
Add 15% aqueous sodium hydroxide (NaOH) solution (x mL).
-
Add water (3x mL).
-
Stir the mixture until a granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude amine can be purified by column chromatography on silica gel.
Waste Disposal
Proper disposal of waste containing this compound is a critical aspect of laboratory safety and environmental responsibility.
Caption: Waste Disposal Workflow.
-
Waste Segregation: All waste materials, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be collected as hazardous chemical waste.[12][13]
-
Containerization: Use a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste and must be clearly labeled with "Hazardous Waste" and the full chemical name.[12][13]
-
Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[12] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, typically via high-temperature incineration.[13]
-
Empty Containers: Empty containers must be thoroughly rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12]
Conclusion
This compound is a valuable research chemical with a defined set of hazards. By understanding its chemical properties, adhering to rigorous safety protocols, and following established experimental and disposal procedures, researchers can safely harness its synthetic potential. This guide serves as a foundational document to foster a proactive safety culture in the laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
- 1. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 3. vumc.org [vumc.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. benchchem.com [benchchem.com]
Solubility of 2-Methylbenzo[d]thiazole-5-carbonitrile
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and efficacy of a chemical entity in pharmaceutical and material sciences. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methylbenzo[d]thiazole-5-carbonitrile (C₉H₆N₂S). We will delve into the molecular properties governing its solubility, present a theoretical framework for predicting its behavior in various solvent systems, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for researchers engaged in drug discovery, formulation, and chemical synthesis.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound featuring a benzothiazole core, a structural motif prevalent in a wide array of pharmacologically active agents.[1] Benzothiazole derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The specific inclusion of a methyl group at the 2-position and a cyano (nitrile) group at the 5-position modulates the molecule's electronic and steric properties, influencing its interaction with biological targets and, crucially, its solubility.
Understanding the solubility of this compound is paramount for:
-
Drug Development: Aqueous solubility is a primary determinant of a drug's bioavailability and dictates viable routes of administration. Poor solubility is a major hurdle in preclinical development.
-
Chemical Synthesis: The selection of appropriate solvents is essential for reaction efficiency, product yield, and purification processes like crystallization.
-
Material Science: For applications in materials such as organic electronics, solubility in organic polymers and solvents is key to processing and device fabrication.[3]
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and properties. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities and intermolecular forces are more likely to be miscible.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂S | PubChem[5] |
| Molecular Weight | 174.22 g/mol | PubChem[5][6] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | PubChem[5] |
| CAS Number | 90418-93-2 | PubChem[5] |
| Calculated XLogP3 | 2.5 | PubChem[5] |
The structure of this compound presents a balance of polar and non-polar characteristics.
-
Non-Polar Regions: The fused benzene ring and the methyl group (-CH₃) constitute the hydrophobic, non-polar portion of the molecule.
-
Polar Regions: The thiazole ring, with its electronegative nitrogen and sulfur atoms, and particularly the strongly polar nitrile group (-C≡N), create significant dipole moments, forming the polar, hydrophilic part of the molecule.
The calculated XLogP3 value of 2.5 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water.[5]
Caption: Key molecular features governing solubility.
Theoretical Solubility Profile
Based on its structure, we can predict the solubility of this compound across different solvent classes.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the polar nitrile and thiazole moieties of the compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Moderate solubility is expected in alcohols. While these solvents can act as hydrogen bond donors to the nitrogen atoms on the compound, the large non-polar backbone limits miscibility. Solubility in water is expected to be very low.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The interactions would be limited to weaker London dispersion forces, which are unlikely to overcome the crystal lattice energy of the solid compound effectively.
Quantitative Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate data. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility, valued for its reliability and directness.[8]
The core principle involves creating a saturated solution by agitating an excess of the solid compound in a known volume of solvent at a constant temperature until equilibrium is achieved.[8] The concentration of the dissolved solute in the resulting clear solution is then quantified.
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol provides a self-validating system for generating trustworthy solubility data.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected solvent.
Materials & Equipment:
-
This compound (purity ≥97%)[6]
-
Analytical grade solvents (e.g., Water, Ethanol, DMSO)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker
-
Benchtop centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent. Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the system has reached a true thermodynamic equilibrium.[8] Causality Insight: A shorter time may result in an underestimation of solubility, while an excessively long time is inefficient. The ideal time should be determined by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[8] Trustworthiness Check: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter must be chemically inert to the solvent to prevent leaching of contaminants or adsorption of the analyte.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Data Reporting: Express the final solubility in standard units such as mg/mL or mmol/L. The experiment should be performed in triplicate to ensure reproducibility.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is mandatory. This compound has the following GHS hazard classifications:
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[9][10]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents.[10][11][12]
Conclusion
The solubility of this compound is a complex function of its balanced polar and non-polar structural features. While theoretical analysis predicts favorable solubility in polar aprotic solvents and limited solubility in water, precise quantitative data must be derived from rigorous experimental methods. The shake-flask protocol detailed herein provides a robust framework for obtaining reliable and reproducible solubility data, which is indispensable for advancing the research and development of this promising compound in both pharmaceutical and material science contexts.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 4. chem.ws [chem.ws]
- 5. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 90418-93-2|this compound|BLD Pharm [bldpharm.com]
- 12. 90418-93-2 CAS MSDS (5-Benzothiazolecarbonitrile,2-methyl-(7CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 2-Methylbenzo[d]thiazole-5-carbonitrile in Medicinal Chemistry
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, offers a unique combination of aromaticity, rigidity, and the presence of electron-rich nitrogen and sulfur heteroatoms, making it an excellent pharmacophore for interacting with various biological targets.[5] Derivatives of benzothiazole have been extensively explored and have shown promise as anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, antitubercular, and antidiabetic agents.[1][2][3] The versatility of the benzothiazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize potency and selectivity for specific biological targets.
This document focuses on a specific, less-explored derivative: 2-Methylbenzo[d]thiazole-5-carbonitrile . With a methyl group at the 2-position and a cyano group at the 5-position, this compound presents an interesting profile for further investigation in drug discovery. The methyl group can contribute to hydrophobic interactions in a target's binding pocket, while the cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly influence the molecule's electronic distribution and binding capabilities. While direct and extensive research on this specific molecule is nascent, by examining its structural analogs and the broader benzothiazole class, we can delineate promising avenues for its application and provide robust protocols for its synthesis and evaluation.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is critical for its application in medicinal chemistry, influencing aspects from synthetic strategy to formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂S | PubChem[6] |
| Molecular Weight | 174.22 g/mol | PubChem[6] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | PubChem[6] |
| CAS Number | 90418-93-2 | PubChem[6] |
| Predicted LogP | 2.5 | PubChem[6] |
| Hydrogen Bond Donors | 0 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
PART 1: Potential Therapeutic Applications & Rationale
Based on the activities of structurally related benzothiazoles, we can hypothesize several key therapeutic areas where this compound could be a valuable lead compound.
As a Scaffold for Novel Antitubercular Agents
Scientific Rationale: Tuberculosis remains a significant global health threat, with a pressing need for new drugs to combat multidrug-resistant strains.[7] The benzothiazole nucleus is a well-established pharmacophore in the development of antitubercular agents.[8][9] Notably, the positional isomer, 2-Methylbenzo[d]thiazole-6-carbonitrile, has demonstrated significant inhibitory effects against Mycobacterium tuberculosis.[8] It is plausible that the 5-carbonitrile isomer could exhibit similar or enhanced activity. The mechanism of action for many antitubercular benzothiazoles involves the inhibition of essential mycobacterial enzymes.
Hypothesized Mechanism of Action: One potential target is the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is crucial for the synthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death. The nitrile group of this compound could potentially form key interactions within the active site of such enzymes.
As a Potential Monoamine Oxidase (MAO) Inhibitor for Neurodegenerative Diseases
Scientific Rationale: Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of Parkinson's disease and depression.[10][11] Recent studies have highlighted that 2-methylbenzothiazole derivatives substituted at the 5- and 6-positions can be potent and selective MAO-B inhibitors.[10] For instance, derivatives with a 4-nitrobenzyl moiety at these positions have shown IC₅₀ values in the nanomolar range for MAO-B.[10] The electronic properties of the cyano group at the 5-position could mimic or enhance the interactions seen with other electron-withdrawing groups, making this compound a compelling candidate for investigation as a MAO inhibitor.
Hypothesized Mechanism of Action: The benzothiazole ring system can interact with the active site of MAO enzymes. The selectivity for MAO-B is often driven by the nature and position of substituents. The 5-carbonitrile group could orient the molecule within the hydrophobic active site of MAO-B, potentially forming interactions with key residues and preventing the breakdown of dopamine.
PART 2: Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed multi-step synthesis, as a direct one-pot synthesis from commercially available starting materials is not readily documented. The general strategy involves the formation of the benzothiazole ring followed by the introduction of the cyano group.
Workflow for Synthesis
Caption: A proposed three-step synthetic workflow for this compound.
Step-by-Step Methodology:
-
Step 1: Synthesis of N-(2-amino-4-bromophenyl)acetamide
-
To a solution of 2-amino-4-bromothiophenol (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2: Cyclization to form 5-Bromo-2-methylbenzo[d]thiazole
-
The crude N-(2-amino-4-bromophenyl)acetamide can be cyclized under oxidative conditions. A common method is to dissolve the intermediate in a suitable solvent like chlorobenzene and heat in the presence of an oxidizing agent such as potassium ferricyanide.
-
Alternatively, a well-established method for cyclization involves heating the acetylated intermediate in the presence of a dehydrating agent like polyphosphoric acid (PPA) at 130-150 °C.
-
After cooling, the reaction mixture is carefully added to ice water, and the resulting precipitate is filtered, washed with water, and dried.
-
-
Step 3: Cyanation to form this compound
-
In a sealed reaction vessel, combine 5-Bromo-2-methylbenzo[d]thiazole (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 150-180 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and ammonia to complex the excess cyanide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antitubercular Activity Screening
The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Workflow for MABA Assay
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Methodology:
-
Preparation:
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row and perform 2-fold serial dilutions down the plate.
-
Prepare positive (cells + broth, no drug) and negative (broth only) controls.
-
-
Inoculation:
-
Prepare a suspension of M. tuberculosis H37Rv strain and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
-
Incubation:
-
Seal the plate and incubate at 37 °C for 7 days.
-
-
Detection:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
-
Data Analysis:
-
A blue color in the well indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This is a continuous, fluorometric assay to determine the IC₅₀ values of the test compound against human recombinant MAO-A and MAO-B.
Workflow for MAO Inhibition Assay
Caption: Workflow for a fluorometric monoamine oxidase (MAO) inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to various concentrations in the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare solutions of human recombinant MAO-A and MAO-B enzymes, and the substrate (e.g., kynuramine).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate kynuramine.
-
Incubate for 30 minutes at 37 °C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
PART 3: Illustrative Data and Future Directions
The following table presents hypothetical data that could be expected from the successful execution of the protocols described above. This is for illustrative purposes to guide researchers.
| Assay | Target | Illustrative Result (IC₅₀ / MIC) |
| Antitubercular | M. tuberculosis H37Rv | MIC = 5 µg/mL |
| MAO Inhibition | MAO-A | IC₅₀ = 1.5 µM |
| MAO Inhibition | MAO-B | IC₅₀ = 0.05 µM |
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Should this compound show promising activity, a focused SAR study would be the logical next step. This would involve synthesizing analogs with modifications at the 2-methyl position and exploring alternative substitutions on the benzene ring to enhance potency and selectivity.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and toxicity profiles.
-
Target Deconvolution: For compounds with significant whole-cell activity (e.g., antitubercular), target identification studies would be crucial to elucidate the precise mechanism of action.
By leveraging the established potential of the benzothiazole scaffold and applying rigorous synthetic and biological evaluation protocols, this compound represents a promising starting point for the development of novel therapeutic agents.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
2-Methylbenzo[d]thiazole-5-carbonitrile as a building block in organic synthesis
Application Note: 2-Methylbenzo[d]thiazole-5-carbonitrile
A Versatile Heterocyclic Building Block for Advanced Organic Synthesis
Abstract
This compound is a bifunctional heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its rigid benzothiazole core, combined with the synthetically versatile C2-methyl and C5-nitrile groups, provides three distinct points for molecular elaboration. This application note presents a technical guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will explore its reactivity profile, detail its role in the synthesis of high-value compounds such as the clinical-stage soluble epoxide hydrolase (sEH) inhibitor GSK2256294, and provide field-proven, scalable protocols for its synthesis and derivatization.
Introduction: The Strategic Value of the Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, present in numerous compounds with a wide array of biological activities and functional properties.[1] The strategic value of this compound lies in its pre-installed, orthogonally reactive functional groups.
-
The Benzothiazole Core: This aromatic, electron-rich system provides a stable, rigid backbone, often crucial for binding to biological targets.[2]
-
The C2-Methyl Group: The protons of this methyl group are weakly acidic due to the adjacent electron-withdrawing imine moiety. This allows for deprotonation and subsequent reaction with electrophiles, providing a vector for building complex side chains.[3][4]
-
The C5-Nitrile Group: This powerful electron-withdrawing group can be transformed into a variety of other functionalities, including amines (via reduction), carboxylic acids or amides (via hydrolysis), and tetrazoles (via cycloaddition). This handle is frequently exploited for modulating solubility, polarity, and hydrogen bonding potential in drug candidates.
This unique combination of features makes this compound an ideal starting point for the synthesis of compound libraries and the development of targeted therapeutics, particularly inhibitors for enzymes like soluble epoxide hydrolase (sEH) and monoamine oxidase (MAO).[5][6][7]
Physicochemical Properties & Reactivity Profile
A foundational understanding of the molecule's properties and chemical behavior is essential for its effective use in synthesis.
Table 1: Physicochemical Data for this compound [8]
| Property | Value |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile |
| CAS Number | 90418-93-2 |
| Molecular Formula | C₉H₆N₂S |
| Molecular Weight | 174.22 g/mol |
| Appearance | Off-white to yellow solid |
| InChIKey | LMGBAGZYSFICDQ-UHFFFAOYSA-N |
The reactivity can be visualized as a map of potential transformations, allowing chemists to strategically plan synthetic routes.
Caption: Reactivity map of this compound.
Application Focus: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
A prominent application of this building block is in the synthesis of inhibitors for soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and cardiovascular diseases.[5][9] sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols.[10] Inhibiting sEH increases the concentration of beneficial EETs, making sEH inhibitors promising drug candidates.[9]
The compound GSK2256294 is a potent, selective, and orally active sEH inhibitor that has entered clinical trials for chronic obstructive pulmonary disease (COPD).[9][11][12] The 2-methylbenzothiazole core of this molecule is derived from building blocks like this compound, highlighting the industrial and pharmaceutical relevance of the scaffold.
Detailed Experimental Protocols
The following protocols provide robust, scalable methods for the synthesis and derivatization of this compound.
Protocol 1: Scalable Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile
Note: This protocol is for the 6-cyano isomer, for which a detailed scalable synthesis has been published. The principles are directly applicable to the synthesis of the 5-cyano isomer from the corresponding 4-iodoaniline precursor.
Rationale: Traditional methods for constructing benzothiazoles often rely on harsh conditions or the use of malodorous thiols. A modern approach utilizes a palladium-catalyzed Migita cross-coupling with a non-volatile thiol surrogate, followed by a one-pot intramolecular condensation.[13] This method is high-yielding, robust, and suitable for kilogram-scale production.[13]
Caption: Workflow for the scalable synthesis of the benzothiazole core.
Materials & Reagents:
-
N-(4-cyano-2-iodophenyl)acetamide
-
2-Ethylhexyl 3-mercaptopropionate (thiol surrogate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (solvent)
-
Deionized Water
-
Ethanol
Procedure: [13]
-
Reaction Setup: To a clean, dry, nitrogen-purged reactor, add N-(4-cyano-2-iodophenyl)acetamide (1.0 equiv), Pd₂(dba)₃ (0.1 mol%), Xantphos (0.25 mol%), and toluene.
-
Migita Coupling: Begin stirring and add DIPEA (2.5 equiv). Heat the mixture to 40 °C.
-
Thiol Addition: Add the 2-ethylhexyl 3-mercaptopropionate (1.2 equiv) dropwise over 1-2 hours, maintaining the internal temperature at 40 °C. Monitor the reaction by HPLC or TLC for the consumption of the starting iodide.
-
Cyclization: Once the coupling is complete, cool the reaction mixture to room temperature. Add DBU (1.5 equiv) in one portion.
-
Heating: Heat the mixture to 110 °C and maintain for 1-2 hours until the cyclization is complete (monitored by HPLC/TLC).
-
Workup: Cool the reaction to room temperature and quench by adding deionized water. Stir vigorously for 30 minutes. Separate the organic layer, and wash it with brine.
-
Crystallization: Concentrate the organic layer under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Table 2: Expected Data for Protocol 1 [13]
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >99.5% (a/a) |
| Characterization | ¹H NMR, ¹³C NMR, LC/MS consistent with structure |
Protocol 2: Derivatization via C2-Methyl Condensation
Rationale: The C2-methyl group can be activated by a base to form a nucleophilic anion, which readily undergoes condensation with aldehydes. This Knoevenagel-type condensation is a classic and reliable method for extending the carbon framework from the C2 position, a common strategy in the synthesis of dyes and bioactive molecules.
Materials & Reagents:
-
This compound
-
4-Chlorobenzaldehyde (or other aromatic aldehyde)
-
Piperidine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and 4-chlorobenzaldehyde (1.1 equiv) in absolute ethanol.
-
Catalyst Addition: Add piperidine (0.2 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the formation of a new, less polar spot.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified solid under vacuum to yield the (E)-2-(4-chlorostyryl)benzo[d]thiazole-5-carbonitrile product.
Table 3: Expected Data for Protocol 2
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (NMR) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS confirming the styryl structure |
Conclusion and Future Outlook
This compound is a powerful and versatile building block whose true potential is realized through the strategic manipulation of its functional groups. The protocols described herein demonstrate reliable and scalable methods for both its synthesis and its application in constructing more complex molecular architectures. Its proven utility in the synthesis of clinically relevant molecules like sEH inhibitors underscores its importance.[5][11] Future applications will likely see this scaffold used in the development of novel materials, chemical probes, and a new generation of targeted therapeutics for a range of diseases, from neurodegeneration to cancer.[1][6]
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Methylbenzo[d]thiazole-5-carbonitrile
Introduction: Unveiling the Potential of a Benzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of compounds with diverse pharmacological activities.[1][2] Derivatives of this bicyclic system, which features a benzene ring fused to a thiazole ring, have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to enzyme inhibition.[3][4] 2-Methylbenzo[d]thiazole-5-carbonitrile (CAS No. 90418-93-2) is a specific derivative distinguished by a methyl group at the 2-position and a nitrile group at the 5-position. The introduction of the electron-withdrawing nitrile group can significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it a compound of interest for novel therapeutic design.
While the broader class of benzothiazoles is well-documented, specific experimental data for the 5-carbonitrile isomer is limited in publicly available literature. This document serves as a foundational guide for researchers initiating studies with this compound. It provides a detailed, field-proven protocol for a primary in vitro screening assay—the MTT cytotoxicity assay—to evaluate its potential as an anticancer agent. This protocol is designed to be a self-validating system, enabling researchers to generate robust preliminary data on the compound's biological activity.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is critical for proper handling, stock solution preparation, and interpretation of experimental results.
| Property | Value | Source |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | [5] |
| CAS Number | 90418-93-2 | [5] |
| Molecular Formula | C₉H₆N₂S | [5] |
| Molecular Weight | 174.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder (typical) | N/A |
| Solubility | Soluble in DMSO, DMF, moderately soluble in methanol, ethanol | N/A |
Safety and Handling: A Self-Validating Precautionary Protocol
Adherence to safety protocols is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Weighing: Weigh the solid compound on a calibrated analytical balance within the fume hood. Use anti-static weighing paper or a tared vial to prevent dispersal.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorb the material with an inert absorbent. Dispose of waste in a sealed, labeled container according to institutional guidelines.
-
Disposal: All solid waste and contaminated consumables must be disposed of in a dedicated hazardous chemical waste stream.
Experimental Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a human cancer cell line. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
I. Principle of the MTT Assay
The causality behind this protocol is the direct correlation between mitochondrial metabolic activity and cell viability. A reduction in the formazan signal in compound-treated cells compared to vehicle-treated controls indicates a loss of viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.
II. Materials and Reagents
-
This compound (Test Article)
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Doxorubicin (Positive Control)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
III. Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture the selected cancer cell line in T-75 flasks with complete medium in a 37°C, 5% CO₂ incubator.
-
Once cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Step 2: Preparation of Test Article Solutions
-
Prepare a 20 mM stock solution of this compound in 100% DMSO. Causality: DMSO is a standard solvent for solubilizing organic compounds for cell-based assays.
-
Perform serial dilutions of the stock solution in complete culture medium to create working solutions. A common starting range is 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[6]
-
Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin at its known IC₅₀ concentration).
Step 3: Compound Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions (including vehicle and positive controls) to the respective wells in triplicate.
-
Return the plate to the incubator for a 48-hour exposure period. Causality: A 48-72 hour incubation is a standard duration to observe significant effects on cell proliferation and viability.[6]
Step 4: MTT Assay and Absorbance Reading
-
After the 48-hour treatment, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan, resulting in a purple solution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
IV. Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Average the absorbance readings for the triplicate wells for each condition.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percent viability using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
-
Visualizations: Workflows and Potential Mechanisms
Diagrams provide a clear visual representation of complex processes, enhancing reproducibility and understanding.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 2-Methylbenzo[d]thiazole-5-carbonitrile for Drug Discovery and Materials Science
Introduction: The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3] The specific derivative, 2-Methylbenzo[d]thiazole-5-carbonitrile (MW: 174.22 g/mol , Formula: C₉H₆N₂S), serves as a particularly versatile starting material.[4][5] Its structure presents three primary points for chemical modification: the nitrile group at the 5-position, the activated methyl group at the 2-position, and the aromatic benzene ring. This guide provides an in-depth exploration of synthetic strategies to leverage these reactive sites, offering detailed protocols for the synthesis of key derivatives. The methodologies discussed are designed to be robust and scalable, enabling researchers to efficiently generate libraries of novel compounds for screening and development.
The strategic functionalization of this molecule has led to the development of potent inhibitors of enzymes such as monoamine oxidase (MAO), which are relevant for treating neurodegenerative disorders, as well as compounds with significant antimicrobial and anti-tubercular activities.[6] This document will detail the chemical logic behind these transformations, providing researchers with the foundational knowledge to innovate within this rich chemical space.
Part 1: Core Synthetic Strategies & Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections outline the primary pathways for derivatization, explaining the rationale behind the choice of reagents and conditions.
Transformations of the 5-Cyano Group
The nitrile moiety is a valuable functional group, not only for its contribution to the electronic properties of the molecule but also as a precursor to other essential functionalities, namely carboxylic acids and primary amines.
-
Hydrolysis to Carboxylic Acid: The conversion of the nitrile to a carboxylic acid is a fundamental transformation. This is typically achieved under harsh conditions, using either strong acid or base to drive the hydration of the carbon-nitrogen triple bond. The resulting 2-Methylbenzo[d]thiazole-5-carboxylic acid is a critical intermediate for the synthesis of amides and esters via standard coupling chemistries (e.g., EDC/HOBt or conversion to the acyl chloride).
-
Reduction to Primary Amine: The nitrile group can be readily reduced to an aminomethyl group. This transformation introduces a basic, nucleophilic site, opening avenues for derivatization through amide bond formation, reductive amination, or sulfonylation. Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) or chemical reduction (e.g., with LiAlH₄ or NaBH₄/CoCl₂) are common methods.
Reactions of the Activated 2-Methyl Group
The methyl group at the C2 position of the benzothiazole ring is not inert. Its protons are acidic due to the electron-withdrawing nature of the adjacent imine bond within the heterocyclic ring. This allows for deprotonation to form a nucleophilic carbanion, which is the cornerstone of its reactivity.
-
Aldol-Type Condensation: The most prominent reaction of the 2-methyl group is its condensation with aldehydes.[1] In the presence of a base (e.g., piperidine, pyrrolidine) or under acidic conditions, the methyl group can attack the aldehyde carbonyl, leading to a dehydration event that forms a styryl-like derivative. This Knoevenagel-type condensation is a powerful tool for extending conjugation and creating diverse structures, often with interesting photophysical properties or enhanced biological activity.
-
Oxidative C-H Functionalization: Modern synthetic methods enable the direct functionalization of the C(sp³)-H bonds of the methyl group.[7] For instance, oxidation can convert the methyl group to a formyl or carboxyl group. More advanced protocols involve transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.
Workflow of Primary Derivatizations
The following diagram illustrates the primary synthetic pathways originating from the parent molecule.
Caption: Key synthetic transformations of this compound.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the key transformations described above. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic Acid
Principle: This protocol utilizes strong basic conditions to hydrolyze the nitrile functionality to a carboxylate salt, which is subsequently protonated with acid to yield the final carboxylic acid product.
Materials & Reagents:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and 2M
-
Deionized Water (DI H₂O)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, pH paper, Buchner funnel.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.74 g, 10.0 mmol).
-
Reagent Addition: Add ethanol (20 mL) followed by a solution of sodium hydroxide (2.0 g, 50.0 mmol) in 20 mL of DI H₂O.
-
Reflux: Heat the reaction mixture to reflux (approx. 90-95°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up & Neutralization: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with 50 mL of DI H₂O and cool in an ice bath.
-
Precipitation: Slowly add 2M HCl dropwise with stirring to acidify the mixture to pH 2-3. A precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold DI H₂O (3 x 30 mL). Dry the solid under vacuum to yield 2-Methylbenzo[d]thiazole-5-carboxylic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
| Compound | Functional Group | Expected ¹H NMR Shift (DMSO-d₆) | Expected IR (cm⁻¹) |
| Starting Material | -C≡N | δ ~8.5 (s, H4), ~2.9 (s, CH₃) | ~2230 (νC≡N) |
| Product | -COOH | δ ~13.0 (br s, COOH), ~8.4 (s, H4), ~2.8 (s, CH₃) | ~3000 (br, νO-H), ~1700 (νC=O) |
Table 1: Comparative analytical data for nitrile hydrolysis.
Protocol 2: Synthesis of (E)-2-(2-Styryl)benzo[d]thiazole-5-carbonitrile
Principle: This protocol describes a Knoevenagel-type condensation between the activated 2-methyl group and an aromatic aldehyde (using benzaldehyde as an example) catalyzed by piperidine.[1]
Materials & Reagents:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Piperidine
-
Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.87 g, 5.0 mmol) and benzaldehyde (0.58 g, 5.5 mmol, 1.1 eq) in ethanol (25 mL).
-
Catalyst Addition: Add piperidine (0.2 mL, ~2.0 mmol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL). The product is often pure enough after this step, but it can be recrystallized from ethanol or isopropanol if needed.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 5. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Kinase Inhibitors Using 2-Methylbenzo[d]thiazole-5-carbonitrile
Introduction: The Benzothiazole Scaffold in Modern Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[1][2] The benzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and ability to form key interactions with the ATP-binding pocket of kinases make it an excellent starting point for the design of potent and selective inhibitors.[3][4] Several benzothiazole-containing molecules have progressed into clinical trials, underscoring their therapeutic potential.[4]
This document provides a comprehensive guide for researchers and drug development professionals on utilizing 2-Methylbenzo[d]thiazole-5-carbonitrile as a versatile chemical scaffold for the synthesis and evaluation of novel kinase inhibitors. We will detail synthetic protocols, robust in vitro and cell-based screening methodologies, and the principles of establishing a strong structure-activity relationship (SAR) to guide lead optimization.
Part 1: Synthesis of the Core Scaffold and Derivative Library
The strategic advantage of this compound lies in its potential for derivatization at multiple positions, allowing for the exploration of chemical space around the kinase ATP-binding site.
Protocol 1.1: Synthesis of this compound
The most common and efficient method for synthesizing the benzothiazole core is the condensation and subsequent cyclization of a substituted 2-aminothiophenol with a carbonyl-containing compound.[5][6] This protocol outlines a general yet robust method for the synthesis of the title compound.
Reaction Scheme:
Materials:
-
4-amino-3-mercaptobenzonitrile
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-mercaptobenzonitrile (1 equivalent) in a minimal amount of a suitable solvent like ethanol.
-
Acylation: Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Cyclization: After the initial reaction subsides (typically 30-60 minutes), add the acidic catalyst (e.g., a catalytic amount of PPA).
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding it to a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Generation of a Kinase Inhibitor Library
The 2-methyl group of the core scaffold is a key site for derivatization, often via condensation reactions, to introduce moieties that can interact with the hinge region of a kinase.
Reaction Scheme:
Procedure (Knoevenagel Condensation):
-
Dissolve this compound (1 equivalent) and a selected substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, recrystallize or purify by column chromatography.
-
By using a diverse set of aromatic aldehydes, a library of styryl benzothiazole derivatives can be generated for screening.[7]
Part 2: In Vitro Screening for Kinase Inhibition
The initial evaluation of newly synthesized compounds is performed using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC₅₀). Luminescence-based assays that measure ATP consumption are highly sensitive and amenable to high-throughput screening.[8]
Protocol 2.1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, kinase activity.
Materials:
-
Kinase of interest (e.g., PI3K, JNK, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 384-well plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in Kinase Assay Buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
The inhibitory activity of the synthesized compounds should be evaluated against a panel of kinases to determine their potency and selectivity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase 1 (e.g., JNK1) IC₅₀ (nM) | Off-Target Kinase 2 (e.g., p38α) IC₅₀ (nM) | Selectivity Fold (vs. Off-Target 1) |
| BTZ-CN-001 | PI3Kβ | 75 | 1,500 | >10,000 | 20 |
| BTZ-CN-002 | PI3Kβ | 88 | 2,100 | >10,000 | 23.8 |
| GDC-0941 (Control) | PI3Kβ | 5 | 25 | 1,200 | 5 |
Table 1: Representative data for benzothiazole derivatives against a kinase panel. Data is hypothetical and for illustrative purposes.[9]
Part 3: Cellular Assays for Efficacy and On-Target Validation
Promising compounds from in vitro screens must be evaluated in a cellular context to assess their membrane permeability, metabolic stability, and ability to inhibit the target kinase within a complex signaling network.
Protocol 3.1: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11]
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MCF-7, A549)[10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.[12]
Protocol 3.2: Western Blot for Target Phosphorylation
To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase target, a Western blot can be performed to measure the phosphorylation status of a known downstream substrate of that kinase.[13]
Procedure:
-
Cell Treatment: Plate cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a short period (e.g., 1-2 hours). Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Akt for PI3K pathway inhibition).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A reduction in the phosphorylated protein signal with no change in the total protein indicates specific inhibition of the upstream kinase.
Part 4: Establishing a Structure-Activity Relationship (SAR)
The data gathered from the in vitro and cellular assays are crucial for building an SAR. This involves correlating the structural modifications of the synthesized compounds with their biological activity.
Key Considerations for SAR:
-
Hinge-Binding Region: Modifications at the 2-position of the benzothiazole scaffold are critical. The addition of groups capable of forming hydrogen bonds (e.g., amides, ureas) can significantly increase affinity for the kinase hinge region.[14]
-
Hydrophobic Pockets: The nature and position of substituents on the aromatic rings appended to the scaffold will determine how the molecule fits into hydrophobic pockets within the ATP-binding site.
-
Solvent-Exposed Region: The nitrile group at the 5-position can be modified to improve solubility and pharmacokinetic properties.
Context: Kinase Signaling Pathways in Cancer
To appreciate the impact of a kinase inhibitor, it is essential to understand the signaling pathways they modulate. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.
A benzothiazole-based inhibitor targeting PI3K would block the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR and ultimately reducing cancer cell proliferation and survival.[2]
References
- 1. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile
Introduction: The Significance of 2-Methylbenzo[d]thiazole-5-carbonitrile
The benzothiazole scaffold is a privileged heterocyclic motif integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Specifically, this compound serves as a crucial building block in the synthesis of various biologically active compounds, including enzyme inhibitors and imaging agents.[1][2] The nitrile functional group is a versatile handle for further chemical transformations, readily convertible into amines, carboxylic acids, or aldehydes, thus providing a gateway to diverse molecular architectures.[3] The development of robust and efficient synthetic routes to this key intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development.
This application note provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed cyanation reaction. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide to ensure reproducible and high-yielding results.
The Power of Palladium: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and the cyanation of aryl halides is a prime example of their utility.[3][4] The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
Catalytic Cycle Explained
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, a halogenated 2-methylbenzo[d]thiazole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[6]
-
Transmetalation: The halide on the palladium(II) complex is then exchanged for a cyanide group from a cyanide source, such as zinc cyanide (Zn(CN)₂).[5] The use of zinc cyanide is often preferred due to its lower toxicity compared to alkali metal cyanides and its ability to mitigate catalyst poisoning.[7][8]
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl nitrile product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][6]
A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to strongly coordinate to and deactivate the palladium catalyst.[3][7][9] The choice of ligands and the use of co-catalysts or specific cyanide sources are crucial to overcome this issue and maintain high catalytic activity.[3][10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful outcome.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 5-Bromo-2-methylbenzo[d]thiazole | 98% | Commercially Available |
| Zinc Cyanide (Zn(CN)₂) | 98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | Commercially Available |
| Zinc dust | <10 µm, 98% | Commercially Available |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, 99.8% | Commercially Available |
| Toluene | Anhydrous, 99.8% | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexanes | HPLC grade | Commercially Available |
| Round-bottom flask | Two-necked, appropriate size | Standard laboratory supplier |
| Condenser | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Heating mantle with temperature control | Standard laboratory supplier | |
| Inert gas supply (Nitrogen or Argon) | Standard laboratory supplier | |
| Standard glassware for workup and purification | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard laboratory supplier |
| Column chromatography supplies | Silica gel, appropriate size | Standard laboratory supplier |
Step-by-Step Methodology
Safety First: This procedure involves toxic reagents (zinc cyanide) and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-2-methylbenzo[d]thiazole (1.0 eq).
-
Add zinc cyanide (Zn(CN)₂, 0.6 eq).[11]
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.02 eq).[5][11]
-
Add zinc dust (0.05 eq).[8] The addition of zinc dust can help to reduce any oxidized palladium species back to the active Pd(0) state.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Under a positive flow of inert gas, add anhydrous N,N-Dimethylacetamide (DMAc) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Begin stirring the reaction mixture.
-
Heat the reaction mixture to 110-120 °C using a pre-heated oil bath.[11]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC developing system (e.g., 30% ethyl acetate in hexanes).
-
Spot the starting material and the reaction mixture on a TLC plate.
-
The reaction is considered complete when the starting material spot is no longer visible by UV light. Reaction times typically range from 4 to 12 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove any insoluble inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with water (3 x volume of organic layer) to remove the DMAc.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Use a gradient elution system, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis.
Expertise & Experience: Causality Behind Experimental Choices
As a Senior Application Scientist, it is crucial to understand not just the "how" but also the "why" behind each step of a protocol. This section provides insights into the rationale for the chosen conditions.
-
Choice of Palladium Precursor and Ligand: Pd₂(dba)₃ is a common and relatively air-stable Pd(0) source.[5] However, it requires a ligand to form the catalytically active species. Dppf is a robust and versatile phosphine ligand that is widely used in cross-coupling reactions.[5][11] Its wide bite angle and electron-donating properties facilitate both the oxidative addition and reductive elimination steps.
-
The Role of Zinc Cyanide: While highly toxic cyanide sources like KCN or NaCN can be used, Zn(CN)₂ offers a safer alternative with the added benefit of acting as a Lewis acid to facilitate the transmetalation step.[7][10][12] Its lower solubility in organic solvents also helps to maintain a low concentration of free cyanide in the reaction mixture, which minimizes catalyst deactivation.[7]
-
Solvent Selection: DMAc is a high-boiling polar aprotic solvent that is excellent for dissolving the various components of the reaction and for facilitating reactions that require elevated temperatures.[10] Its ability to coordinate weakly to the palladium center can also play a role in stabilizing the catalytic species.
-
Temperature Considerations: The cyanation of aryl bromides often requires elevated temperatures to drive the reaction to completion, particularly the oxidative addition step.[12] The chosen temperature range of 110-120 °C represents a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the starting materials or product.
Trustworthiness: A Self-Validating System
The protocol is designed with several checkpoints to ensure reliability and reproducibility:
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical as Pd(0) species are susceptible to oxidation, which would render the catalyst inactive. The repeated evacuation and backfilling cycles are a standard and effective method to achieve an inert atmosphere.
-
Anhydrous Conditions: While some palladium-catalyzed cyanations can be performed in aqueous media, this protocol specifies anhydrous conditions to prevent potential side reactions, such as the hydrolysis of the nitrile product or reactions with the cyanide source.
-
Reaction Monitoring by TLC: TLC is a simple and rapid technique that provides a clear visual confirmation of the reaction's progress. By comparing the reaction mixture to the starting material, the user can confidently determine the endpoint of the reaction, preventing premature workup or unnecessarily long reaction times.
-
Thorough Workup: The aqueous washes are crucial for removing the high-boiling DMAc solvent, which can be difficult to remove by evaporation alone. The brine wash helps to break up any emulsions and further remove water from the organic layer.
-
Purification by Column Chromatography: This standard purification technique allows for the separation of the desired product from any unreacted starting material, byproducts, and residual catalyst, ensuring a high purity final product.
By following these steps and understanding the rationale behind them, researchers can confidently and successfully synthesize this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Notes and Protocols for One-Pot Synthesis of Substituted Benzothiazoles
Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a core structure found in a multitude of pharmacologically active compounds. Researchers and drug development professionals frequently encounter this heterocycle in molecules exhibiting a wide array of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
Traditional multi-step syntheses of substituted benzothiazoles can be laborious, time-consuming, and often generate significant chemical waste. In contrast, one-pot synthesis methodologies have emerged as a powerful and efficient alternative. By combining multiple reaction steps into a single, streamlined procedure without the need for isolating intermediates, one-pot approaches offer numerous advantages. These include reduced solvent consumption, minimized purification steps, shorter reaction times, and improved overall atom economy. Such efficiencies are particularly valuable in the context of high-throughput screening and the rapid generation of compound libraries for drug discovery pipelines.
This comprehensive guide provides detailed application notes and experimental protocols for several robust one-pot methods for synthesizing 2-substituted benzothiazoles. Each protocol is presented with an emphasis on the underlying reaction mechanism, practical experimental details, and the scope of achievable chemical diversity.
Method 1: H₂O₂/HCl Catalyzed Condensation of 2-Aminothiophenol with Aldehydes – A Green and Efficient Approach
This method stands out for its use of an inexpensive and environmentally benign catalytic system at room temperature. The combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) provides an effective medium for the condensation and subsequent oxidative cyclization of 2-aminothiophenols with a variety of aldehydes.
Reaction Mechanism and Rationale
The reaction proceeds through a well-understood pathway. The acidic medium (HCl) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of 2-aminothiophenol. This initial condensation forms a Schiff base intermediate (a benzothiazoline). Subsequently, the hydrogen peroxide acts as a mild oxidizing agent, promoting the dehydrogenation of the benzothiazoline intermediate to the thermodynamically stable aromatic benzothiazole.
The choice of H₂O₂ as the oxidant is strategic; its byproduct is water, aligning with the principles of green chemistry. The entire process is a cascade of bond-forming and breaking events within a single reaction vessel, exemplifying the elegance of one-pot synthesis.
Workflow Diagram
Caption: Workflow for H₂O₂/HCl catalyzed one-pot synthesis of benzothiazoles.
Detailed Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) to ethanol (15 mL).
-
Catalyst Addition: To the stirring solution, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 45-60 minutes). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice (~50 g). Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Product Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Substrate Scope and Yield Data
This method is effective for a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.[1]
| Entry | Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| 1 | 4-Chloro | 45 | 94 |
| 2 | 4-Nitro | 50 | 92 |
| 3 | 4-Methoxy | 55 | 90 |
| 4 | 2-Hydroxy | 60 | 88 |
| 5 | 3,4-Dimethoxy | 50 | 91 |
| 6 | Unsubstituted | 45 | 93 |
Data adapted from Guo and colleagues.[1]
Method 2: Molecular Iodine Catalyzed Solvent-Free Synthesis
For researchers prioritizing green chemistry and operational simplicity, the use of molecular iodine as a catalyst under solvent-free conditions presents a compelling option. This method is rapid, efficient, and avoids the use of volatile organic solvents.[2][3]
Reaction Mechanism and Rationale
In this solid-phase reaction, molecular iodine (I₂) acts as a Lewis acid, activating the carbonyl group of the carboxylic acid derivative, making it more susceptible to nucleophilic attack by the 2-aminothiophenol. The reaction likely proceeds through an acyl-iodide intermediate. The heat generated by the reaction or external heating promotes the condensation and subsequent cyclization-dehydration to yield the benzothiazole product. The solvent-free nature of the reaction enhances reaction rates and simplifies product isolation.
Workflow Diagram
Caption: Workflow for the solvent-free, iodine-catalyzed synthesis of benzothiazoles.
Detailed Experimental Protocol
-
Reaction Setup: In a mortar, combine 2-aminothiophenol (1.0 mmol), the benzoic acid derivative (1.1 mmol), and a catalytic amount of molecular iodine (10 mol%).
-
Reaction: Grind the mixture with a pestle for 10-15 minutes at room temperature. The reaction is often exothermic, and the mixture may liquefy before solidifying again. Alternatively, the mixture can be heated in a sealed vessel.
-
Reaction Monitoring: The reaction progress can be monitored by TLC by dissolving a small aliquot of the reaction mixture in a suitable organic solvent.
-
Work-up: After the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Product Isolation: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Substrate Scope and Yield Data
This method is highly effective for a variety of benzoic acid derivatives.
| Entry | Benzoic Acid Substituent | Reaction Time (min) | Yield (%) |
| 1 | Unsubstituted | 10 | 95 |
| 2 | 4-Methyl | 12 | 92 |
| 3 | 4-Bromo | 10 | 94 |
| 4 | 2-Chloro | 15 | 90 |
| 5 | 4-Nitro | 15 | 88 |
Representative data based on similar reported procedures.[2][3]
Method 3: PEG-400 Mediated Synthesis at Room Temperature
Polyethylene glycol (PEG) has gained recognition as a green, recyclable, and non-toxic reaction medium. Its ability to dissolve a wide range of organic compounds and its potential to act as a phase-transfer catalyst make it an excellent choice for promoting organic transformations.
Reaction Mechanism and Rationale
In this protocol, PEG-400 serves as both the solvent and the catalyst. It is believed that the ether oxygens in the PEG backbone can coordinate with the reactants, bringing them into close proximity and facilitating the condensation reaction between 2-aminothiophenol and the aldehyde. The reaction proceeds through the formation of a benzothiazoline intermediate, which then undergoes aerial oxidation to the final benzothiazole product. The mild, room-temperature conditions make this method particularly attractive for sensitive substrates.
Detailed Experimental Protocol
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-aminothiophenol (8.0 mmol) and the aldehyde (8.0 mmol) in PEG-400 (10 mL).
-
Reaction: Stir the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water (50 mL).
-
Product Isolation: Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the ethereal extracts and evaporate the solvent under reduced pressure. The crude product can be purified by crystallization. The aqueous layer containing PEG-400 can be concentrated under reduced pressure to recover and reuse the PEG.[4]
Substrate Scope and Yield Data
This method is effective for a range of aromatic and heteroaromatic aldehydes.[4]
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 93 |
| 2 | 4-Chlorobenzaldehyde | 2.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3.0 | 92 |
| 4 | Pyridine-2-carboxaldehyde | 3.5 | 89 |
| 5 | Furfuraldehyde | 3.0 | 87 |
Data adapted from an efficient green protocol for the synthesis of 2-aryl substituted benzothiazoles.[4]
Conclusion and Future Perspectives
The one-pot synthesis of substituted benzothiazoles represents a significant advancement in synthetic organic chemistry, offering clear advantages in terms of efficiency, economy, and environmental impact. The methods detailed in these application notes—ranging from a green H₂O₂/HCl system to a solvent-free iodine-catalyzed approach and a PEG-mediated room temperature reaction—provide researchers with a versatile toolkit to access this important class of heterocyclic compounds.
The ongoing development in this field is likely to focus on the discovery of even more efficient and recyclable catalysts, the expansion of substrate scope to include more complex and functionalized starting materials, and the adaptation of these methods for flow chemistry and automated synthesis platforms. As the demand for novel bioactive molecules continues to grow, the importance of robust and sustainable synthetic methodologies like these one-pot procedures will undoubtedly increase.
References
Application Notes and Protocols for 2-Methylbenzo[d]thiazole-5-carbonitrile in Material Science
Introduction: The Versatile Benzothiazole Core
The benzothiazole scaffold, a bicyclic system comprising a fused benzene and thiazole ring, is a cornerstone in the development of functional organic materials.[1] Its rigid, planar structure and inherent electron-deficient nature make it an excellent building block for molecules with tailored optoelectronic properties. The introduction of various substituents onto this core allows for the fine-tuning of electronic energy levels, photophysical characteristics, and intermolecular interactions, paving the way for applications in diverse fields such as organic electronics and chemical sensing.[2][3]
This guide focuses on a specific, promising derivative: 2-Methylbenzo[d]thiazole-5-carbonitrile . The presence of a methyl group at the 2-position and a strongly electron-withdrawing nitrile (cyano) group at the 5-position imparts a unique combination of properties to the molecule. The methyl group can enhance solubility and influence molecular packing, while the cyano group significantly modulates the electronic structure, often leading to enhanced fluorescence and improved electron-transporting capabilities.[4][5] These attributes make this compound a compelling candidate for advanced material science applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 90418-93-2 | [6] |
| Molecular Formula | C₉H₆N₂S | [7] |
| Molecular Weight | 174.22 g/mol | [7] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | [7] |
| Appearance | (Expected) White to off-white solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. | General knowledge |
Proposed Synthesis of this compound
Reaction Scheme
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol
Step 1: Acetylation of 4-amino-3-bromobenzonitrile
-
To a solution of 4-amino-3-bromobenzonitrile (1.0 eq) in pyridine (0.2 M), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-bromo-4-cyanophenyl)acetamide.
Step 2: Thionation of N-(2-bromo-4-cyanophenyl)acetamide
-
In a round-bottom flask, dissolve N-(2-bromo-4-cyanophenyl)acetamide (1.0 eq) in anhydrous toluene (0.1 M).
-
Add Lawesson's reagent (0.6 eq) portion-wise to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2-bromo-4-cyanophenyl)ethanethioamide.
Step 3: Palladium-Catalyzed Intramolecular C-S Cyclization
-
To a sealed tube, add N-(2-bromo-4-cyanophenyl)ethanethioamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (0.1 M).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic structure of this compound makes it a promising candidate for use in OLEDs, potentially as a blue-emitting material or a host for phosphorescent emitters.[9] The benzothiazole core is a known electron-transporting moiety, and the electron-withdrawing cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[5] Furthermore, cyano-substitution has been shown to significantly enhance the fluorescence quantum yield in similar heterocyclic systems, which is a critical parameter for efficient light emission.[4]
Proposed OLED Fabrication Workflow
Caption: Proposed OLED device structure and fabrication workflow.
Protocol: Fabrication of a Representative OLED Device
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in an oven at 120 °C for 30 minutes.
-
Immediately before use, the ITO surface is treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole-Injecting and Transporting Layer Deposition:
-
A solution of a suitable hole-injection material (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Subsequently, a hole-transporting layer (e.g., TAPC) is deposited via vacuum thermal evaporation.
-
-
Emissive Layer Deposition:
-
This compound is deposited as the emissive layer via vacuum thermal evaporation at a rate of 1-2 Å/s. The thickness is typically controlled to be around 20-40 nm.
-
-
Electron-Transporting and Cathode Deposition:
-
An electron-transporting layer (e.g., TPBi) is deposited onto the emissive layer.
-
This is followed by the deposition of an electron-injection layer (e.g., LiF) and the metal cathode (e.g., Al) without breaking the vacuum.
-
-
Encapsulation:
-
The completed device is encapsulated in a glovebox under an inert atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Application as a Fluorescent Chemosensor
Benzothiazole derivatives are widely employed as fluorescent chemosensors due to their sensitivity to the local chemical environment.[10] The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, and the extended π-system is susceptible to perturbations upon analyte binding, leading to changes in the fluorescence properties (e.g., "turn-on" or "turn-off" response, or a ratiometric shift).[7] The cyano group in this compound can further enhance its potential as a sensor by modulating its electronic properties and potentially participating in analyte recognition.
Proposed Sensing Mechanism for Metal Ions
Caption: Proposed "turn-on" fluorescence sensing mechanism.
Protocol: Evaluation of Chemosensing Properties
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile or a mixture of DMSO and water.
-
Prepare stock solutions (e.g., 10 mM) of various metal perchlorates or chlorides (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺) in the same solvent system.
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM).
-
To each cuvette, add increasing concentrations of the metal ion stock solution (from 0 to several equivalents).
-
Record the fluorescence emission spectrum for each solution after an appropriate incubation time, using an excitation wavelength determined from the absorption spectrum of the probe.
-
-
Selectivity Study:
-
To separate solutions of the probe, add a large excess (e.g., 10 equivalents) of different metal ions.
-
Measure the fluorescence response to determine the selectivity of the probe for a particular analyte.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the detection limit and binding constant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. 5-Benzothiazolecarbonitrile,2-methyl-(7CI,9CI) | 90418-93-2 [chemicalbook.com]
- 5. echemhub.com [echemhub.com]
- 6. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 7. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Methylbenzo[d]thiazole-5-carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The synthesis of this compound and its derivatives generally follows established methods for benzothiazole formation. The most common approach involves the condensation of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative.[1]
Common Synthetic Pathways:
-
Condensation with Acetic Anhydride/Acid: A prevalent method involves the reaction of 2-amino-4-cyanothiophenol with acetic anhydride or acetic acid. This reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the benzothiazole ring.
-
Reaction with Acetyl Chloride: Similar to the above, acetyl chloride can be used as the acylating agent.
-
Palladium-Catalyzed C-H Functionalization: Modern approaches may utilize palladium-catalyzed reactions to introduce the cyano group onto a pre-formed 2-methylbenzothiazole core.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields are a frequent challenge in benzothiazole synthesis and can often be attributed to several key factors.[3] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes for Low Yield:
-
Poor Quality of Starting Materials: 2-aminothiophenols are notoriously susceptible to oxidation, forming disulfide dimers which are unreactive in the desired pathway.[3][4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact yield.[4][5]
-
Inefficient Cyclization: The final ring-closing step to form the benzothiazole can be slow or incomplete under certain conditions.[3]
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.
-
Product Degradation: The product itself may be unstable under the reaction or work-up conditions.
Q3: I'm observing multiple spots on my TLC analysis. What are the common side products?
The formation of multiple products is a strong indicator of side reactions. Identifying these byproducts is key to optimizing the reaction.
Common Side Products:
-
Disulfide Dimer of 2-aminothiophenol: As mentioned, this is a common impurity in the starting material and can also form during the reaction if oxygen is not excluded.[3]
-
Uncyclized Amide Intermediate: Incomplete cyclization will leave the N-(2-mercapto-4-cyanophenyl)acetamide intermediate in the reaction mixture.
-
Over-oxidation Products: If harsh oxidizing conditions are used, oxidation of the thiazole ring or other functional groups can occur.
-
Polymeric Materials: Under certain conditions, especially at high temperatures, polymerization of starting materials or intermediates can lead to intractable tars.
Q4: What are some "green" or more environmentally friendly approaches to this synthesis?
Modern synthetic chemistry emphasizes the use of sustainable practices. Several green chemistry principles can be applied to the synthesis of benzothiazoles.[6]
Green Chemistry Approaches:
-
Water as a Solvent: Many benzothiazole syntheses can be effectively carried out in water, reducing the need for volatile organic solvents.[4]
-
Reusable Catalysts: The use of solid-supported or recyclable catalysts minimizes waste.[4][7]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption.[5][6]
-
Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat) can be a highly efficient and environmentally friendly option.[6][7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
This is one of the most common issues faced by researchers. A systematic evaluation of potential causes is recommended.[4]
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Poor Quality of Starting Materials | 1. Use Freshly Opened or Purified 2-aminothiophenol: If the starting material is old or has been exposed to air, consider purification by recrystallization or distillation.[4]2. Handle Under Inert Atmosphere: When possible, handle 2-aminothiophenol under a nitrogen or argon atmosphere to prevent oxidation.[4] | 2-aminothiophenols readily oxidize to form disulfide-linked dimers. This dimer is typically a yellow precipitate and is unreactive in the desired condensation reaction, thus reducing the effective concentration of the starting material.[3] |
| Suboptimal Reaction Temperature | 1. Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC.[4]2. Lowering Temperature for Side Reactions: If significant side product formation is observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration.[4] | Reaction kinetics are highly temperature-dependent. Insufficient thermal energy may lead to a slow reaction rate, while excessive heat can promote decomposition or side reactions. |
| Inefficient Catalyst or Reagent Stoichiometry | 1. Catalyst Screening: If using a catalyst, screen different options. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[4]2. Stoichiometry Optimization: Ensure the molar ratios of reactants are correct. A slight excess of the acylating agent may be beneficial in some cases. | The choice of catalyst is crucial for activating the reactants and facilitating the cyclization step. Incorrect stoichiometry can lead to unreacted starting materials and lower yields. |
| Inefficient Cyclization and Oxidation | 1. Ensure Dehydrating Conditions: For cyclization to occur, the removal of water is often necessary. The use of a dehydrating agent or azeotropic removal of water can be beneficial.2. Consider an Oxidant: The final step from the dihydro-benzothiazole intermediate to the aromatic benzothiazole is an oxidation. If this step is inefficient, a mild oxidant can be added.[3] | The cyclization step is a dehydration reaction. The subsequent aromatization is an oxidation. If either of these steps is inefficient, the reaction will stall at an intermediate stage.[3] |
Problem 2: Product Purification Challenges
Isolating a pure product can be as challenging as the reaction itself.
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Product is an Oil or Difficult to Crystallize | 1. Trituration: Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.2. Solvent-Antisolvent Recrystallization: Dissolve the crude product in a minimal amount of a good solvent and slowly add an anti-solvent in which the product is insoluble.3. Derivative Formation: Consider converting the oily product to a solid derivative (e.g., a salt) for easier purification by recrystallization, then regenerate the pure product.[4] | The physical state of the product is dependent on its purity and molecular structure. Impurities can inhibit crystallization. Converting to a derivative can alter the crystal lattice energy, facilitating solidification. |
| Product Instability on Silica Gel | 1. Use Neutral or Basic Alumina: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[4]2. Alternative Purification Methods: Consider preparative TLC, recrystallization, or sublimation as alternatives to column chromatography.[3] | The acidic surface of silica gel can catalyze the degradation of sensitive compounds. Alumina offers a less acidic stationary phase. |
| Product is Highly Soluble in the Reaction Solvent | 1. Precipitation with a Non-Solvent: After the reaction is complete, pour the mixture into a non-solvent, such as cold water or hexane, to precipitate the product.[3]2. Solvent Evaporation: If precipitation is not effective, removal of the solvent under reduced pressure will be necessary.[3] | The solubility of the product dictates the most effective isolation method. Exploiting differential solubility is a key principle in purification. |
III. Experimental Protocols & Visualizations
General Protocol for Synthesis
This is a representative protocol and may require optimization for your specific setup.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-cyanothiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL).[4]
-
Add acetic anhydride (1.1 mmol).
-
Optionally, add a catalytic amount of an acid or base catalyst.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.[3]
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low reaction yield.
IV. References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of fluorinated benzothiazoles. BenchChem.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole.... ResearchGate.
-
Smolecule. (n.d.). Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2. Smolecule.
-
ResearchGate. (n.d.). Mechanistic pathway of synthesis of 2-arylbenzothiazole using CuCl/MgSO4 as catalyst. ResearchGate.
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
-
National Institutes of Health. (n.d.). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. NIH.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal.
-
ChemicalBook. (2022). Synthesis of Benzothiazole. ChemicalBook.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
-
Cenmed Enterprises. (n.d.). This compound (C007B-529386). Cenmed Enterprises.
-
PubChem. (n.d.). 2-Methylbenzo(d)thiazole-5-carbonitrile. PubChem.
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
-
MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole)-4-carbonitrile. MDPI.
-
MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI.
-
National Institutes of Health. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. NIH.
-
PubMed. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. PubMed.
-
ResearchGate. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate.
-
Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
-
2a biotech. (n.d.). Products. 2a biotech.
-
Synthesis of benzothiazoles‐2‐carboxaldehydes 17 from 2‐methylbenzothiazoles 16. (n.d.).
References
- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 2. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 2-Methylbenzo[d]thiazole-5-carbonitrile
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 2-Methylbenzo[d]thiazole-5-carbonitrile. As a critical heterocyclic building block, its purity is paramount for the reliability and reproducibility of subsequent experimental outcomes. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodologies to your specific experimental context.
Section 1: Compound Profile and Purity Considerations
Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy.
1.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂S | PubChem[1] |
| Molecular Weight | 174.22 g/mol | PubChem[1] |
| CAS Number | 90418-93-2 | BLD Pharm[2] |
| Appearance | Likely a solid at room temperature | Inferred from storage recommendations[2] |
| Storage | Sealed in dry, room temperature conditions | BLD Pharm[2] |
1.2. Common Impurities: A Mechanistic Perspective
The nature of impurities is intrinsically linked to the synthetic route employed. While specific syntheses vary, common pathways to functionalized benzothiazoles often involve cyclization and cyanation reactions.[3] Potential impurities may therefore include:
-
Unreacted Starting Materials: Such as a bromo-precursor (e.g., 5-bromo-2-methylbenzo[d]thiazole) if the nitrile was introduced via cyanation.
-
Reaction Intermediates: Incomplete cyclization or side-reactions can lead to various structural isomers or related benzothiazole derivatives.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium or copper complexes from cyanation reactions)[3] or reagents can persist in the crude product.
-
Hydrolysis Byproducts: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, potentially forming the corresponding amide (-CONH₂) or carboxylic acid (-COOH).
-
Residual Solvents: High-boiling point solvents like DMF, often used in cyanation reactions[3], can be difficult to remove.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common challenges encountered during the purification process.
Q1: My crude product is a dark, intractable oil instead of a solid. How should I proceed?
A1: An oily crude product often indicates the presence of significant impurities, particularly high-boiling point solvents or low-melting point side products.
-
Probable Cause: Residual DMF or other high-boiling solvents; presence of polymeric or tar-like byproducts from the reaction.
-
Solution Strategy:
-
Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the desired product has poor solubility (e.g., hexane or diethyl ether). The impurities may dissolve, leaving your product as a solid precipitate.
-
Aqueous Wash: If the reaction was worked up from a solvent like DMF, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash extensively with water and brine to remove the residual high-boiling solvent.
-
Preparatory "Plug" Chromatography: If trituration fails, dissolve the oil in a minimal amount of dichloromethane and pass it through a short column ("plug") of silica gel, eluting with a moderately polar solvent system (e.g., 10-20% ethyl acetate in hexane). This can remove baseline impurities and colored tars, often yielding a solid upon solvent evaporation.
-
Q2: I am struggling to find a suitable single solvent for recrystallization. What is the best approach?
A2: Finding the ideal recrystallization solvent is crucial and often requires a systematic approach. The principle of recrystallization relies on the differential solubility of your compound at high and low temperatures.[4]
-
Probable Cause: The compound may be too soluble or too insoluble in common single solvents.
-
Solution Strategy: Systematic Solvent Screening & Binary Solvent Systems
-
Single Solvent Screening: Test the solubility of a small amount of your crude product (~10-20 mg) in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water) at room temperature and then upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[4]
-
Employ a Binary Solvent System: This is a powerful technique when no single solvent is ideal. Pair a "soluble" solvent (one that dissolves the compound readily) with a "miscible non-solvent" (one in which the compound is poorly soluble).
-
Procedure: Dissolve the crude product in a minimum amount of the hot "soluble" solvent. Then, add the "non-solvent" dropwise until the solution becomes faintly turbid. Add a drop or two of the "soluble" solvent to clarify, then allow the solution to cool slowly.
-
Common Pairs: Ethanol/Water, Acetone/Hexane, Dichloromethane/Hexane.
-
-
Q3: During column chromatography, my compound is smearing (tailing) down the column, leading to poor separation.
A3: Tailing is a common issue in silica gel chromatography and usually points to undesirable interactions between your compound and the stationary phase.
-
Probable Cause:
-
The compound, containing basic nitrogen atoms in the thiazole ring, may be interacting too strongly with the acidic silica gel.
-
The chosen eluent system is not polar enough to effectively move the compound.
-
The column was overloaded with too much crude material.
-
-
Solution Strategy:
-
Modify the Eluent: Add a small amount of a polar modifier to the eluent system. For basic compounds, adding 0.5-1% triethylamine (NEt₃) or pyridine can neutralize the acidic sites on the silica, leading to sharper bands.
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) column.[5]
-
Check Sample Loading: Ensure the crude material was dissolved in a minimal amount of solvent and loaded onto the column in a tight band. Dry loading (adsorbing the compound onto a small amount of silica before adding it to the column) is often superior to wet loading.
-
Q4: After purification, my final product's melting point is broad, or NMR analysis shows residual solvent.
A4: This indicates that the sample is either still impure or contains trapped solvent molecules within the crystal lattice.
-
Probable Cause: Insufficient drying; co-crystallization with the solvent.
-
Solution Strategy:
-
Aggressive Drying: Dry the crystals under high vacuum for an extended period (12-24 hours). Gentle heating in a vacuum oven (ensure the temperature is well below the compound's melting point) can also be effective.
-
Re-dissolve and Precipitate: If a specific solvent is stubbornly trapped, re-dissolve the solid in a different, more volatile solvent (like dichloromethane) and evaporate the solvent under vacuum. This can help to azeotropically remove the trapped solvent.
-
Purity Re-assessment: If drying does not resolve a broad melting point, the issue is likely chemical impurity. A second purification step (e.g., re-crystallization from a different solvent system or chromatography) may be necessary.
-
Section 3: Detailed Purification Protocols
The following are standardized, field-proven protocols for the purification of this compound.
Protocol 3.1: Purification by Recrystallization
This method is ideal for purifying multi-gram quantities of crude material that is already substantially pure (>85%).
Step-by-Step Methodology:
-
Solvent Selection: Based on the screening described in Q2, select an appropriate solvent or binary solvent system. Ethanol or ethanol/water mixtures are often good starting points for heterocyclic compounds.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.[4]
-
Purity Assessment: Determine the melting point of the dried crystals and acquire an NMR spectrum to confirm purity and structural identity.
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 3.2: Purification by Flash Column Chromatography
This technique is excellent for separating the target compound from impurities with different polarities and is suitable for a wide range of scales.
Step-by-Step Methodology:
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane) that provides good separation of your product from impurities, aiming for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane). For best results, add a small amount of silica gel to this solution, evaporate the solvent to get a dry powder ('dry loading'), and carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using air or nitrogen) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying and Purity Assessment: Dry the resulting solid under high vacuum and assess its purity via melting point and NMR spectroscopy.
References
- 1. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 90418-93-2|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the reaction intricacies, enabling you to troubleshoot and optimize your synthetic protocols effectively. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.
Introduction: The Synthetic Pathway and its Challenges
The most common and direct route to this compound involves the cyclocondensation of 2-amino-4-cyanothiophenol with an acetylating agent, typically acetic anhydride in a suitable solvent like glacial acetic acid. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is the cornerstone of effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the formation of this compound?
A1: The reaction proceeds via a two-step mechanism:
-
N-Acetylation: The amino group of 2-amino-4-cyanothiophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate, N-(2-mercapto-5-cyanophenyl)acetamide.
-
Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular cyclization. The thiol group attacks the amide carbonyl carbon, followed by the elimination of a water molecule to form the stable benzothiazole ring.
Q2: What are the most critical parameters to control during the synthesis?
A2: The following parameters are crucial for a successful synthesis with high yield and purity:
-
Purity of 2-amino-4-cyanothiophenol: This starting material is susceptible to oxidation. The presence of the corresponding disulfide will lead to side products. It is advisable to use freshly prepared or purified 2-amino-4-cyanothiophenol.
-
Stoichiometry of Acetic Anhydride: A slight excess of acetic anhydride is typically used to ensure complete acetylation of the starting material. However, a large excess can promote the formation of diacylated byproducts.
-
Reaction Temperature and Time: The reaction is often heated to facilitate cyclization.[1] Monitoring the reaction progress by TLC or LC-MS is recommended to avoid prolonged heating, which can lead to the formation of degradation products.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidative dimerization of the starting material.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses the most common side products encountered during the synthesis of this compound, their identification, and strategies to minimize their formation.
| Side Product | Identification | Reason for Formation | Prevention and Mitigation |
| Oxidative Dimer | Higher molecular weight peak in MS corresponding to the disulfide of the starting material. | Exposure of the starting material or reaction mixture to oxygen. | Use freshly purified 2-amino-4-cyanothiophenol. Run the reaction under an inert atmosphere (N2 or Ar). Degas solvents before use. |
| Diacetylated Product | Higher molecular weight peak in MS. Characteristic shifts in NMR indicating acetylation of both amine and thiol. | Excess acetic anhydride, prolonged reaction time, or high temperatures. | Use a controlled stoichiometry of acetic anhydride (e.g., 1.1-1.5 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolyzed Nitrile (Amide/Carboxylic Acid) | Lower molecular weight in MS (for amide) or slightly higher (for carboxylic acid). Changes in IR spectrum (C=O stretch). | Presence of water, or workup conditions that are too acidic or basic for a prolonged period.[2][3] | Use anhydrous solvents and reagents. During workup, carefully neutralize the reaction mixture and avoid prolonged exposure to strong acids or bases. |
| Incompletely Cyclized Amide | A peak in the MS corresponding to the N-acetylated intermediate. | Insufficient heating (time or temperature) to drive the cyclization to completion. | Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor by TLC or LC-MS for the disappearance of the intermediate. |
| Benzothiazine Derivatives | Isomeric peak in MS. Distinct NMR spectrum. | Can arise from alternative cyclization pathways, though less common with acetic anhydride. | Strict control of reaction conditions (temperature, catalyst if any) to favor the thermodynamically more stable benzothiazole product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-amino-4-cyanothiophenol (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 120-130°C and monitor the progress by TLC.[1]
-
After completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Purification of Crude this compound
-
Recrystallization: This is effective for removing less polar impurities. A mixed solvent system, such as ethanol and water, is often a good starting point. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity is observed. Allow the solution to cool slowly to obtain crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. A gradient elution with a mixture of hexanes and ethyl acetate on a silica gel column is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.
Visualizing the Reaction and Side Products
Main Reaction Pathway
Caption: Main synthetic route to this compound.
Formation of Common Side Products
Caption: Pathways to common side products in the synthesis.
References
- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 2. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability issues of 2-Methylbenzo[d]thiazole-5-carbonitrile under reaction conditions
Technical Support Center: 2-Methylbenzo[d]thiazole-5-carbonitrile
A Guide to Navigating Stability Challenges in Synthetic Applications
Welcome to the technical support guide for this compound (Product ID: C9H6N2S). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate, its stability under various reaction conditions is paramount to achieving high yields and purity. This guide provides in-depth, experience-driven answers to common stability-related questions, troubleshooting advice for unexpected reaction outcomes, and validated protocols to help you proactively manage your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses fundamental questions regarding the inherent stability of this compound.
Q1: What are the primary molecular features of this compound that dictate its stability?
A1: The stability and reactivity of this molecule are governed by three key structural features:
-
The Benzothiazole Core: This fused aromatic system is generally robust. However, the nitrogen atom in the thiazole ring can act as a base or a nucleophile, and the benzene portion is susceptible to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. The thiazole ring itself is electron-withdrawing[1].
-
The 5-Cyano (-C≡N) Group: The nitrile group is the most significant source of potential instability. It is susceptible to hydrolysis under both acidic and basic aqueous conditions, which can convert it first to an amide and subsequently to a carboxylic acid[2][3][4][5].
-
The 2-Methyl (-CH₃) Group: This methyl group is attached to a carbon atom (C2) that is part of the electron-deficient thiazole ring. This makes the protons on the methyl group slightly acidic and susceptible to deprotonation by strong bases. Furthermore, this position can be a site for oxidation, potentially forming a 2-formyl or 2-carboxy derivative under aggressive oxidative conditions[6][7].
Q2: How should I store this compound to ensure its long-term integrity?
A2: Proper storage is crucial to prevent degradation over time. We recommend the following conditions:
-
Temperature: Store in a cool, dry place, preferably refrigerated at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen and moisture.
-
Light: Keep the container tightly sealed and protected from light, as UV exposure can potentially catalyze degradation pathways in heterocyclic compounds.
-
Container: Use a well-sealed, airtight container made of amber glass or an opaque material.
Part 2: Troubleshooting Guide for Common Synthetic Issues
This section is structured to help you diagnose and solve specific problems encountered during reactions involving this compound.
Issue 1: Unintended Hydrolysis of the 5-Cyano Group
-
Symptom: You observe a new, more polar spot by TLC or an unexpected peak in your LC-MS analysis corresponding to the mass of the amide (+18 amu) or carboxylic acid (+17 amu, after loss of NH₃) derivative of your starting material.
-
Root Cause: The nitrile group is undergoing hydrolysis. This is a classic reaction catalyzed by the presence of acid or base in conjunction with water, which may be present as a solvent, a reagent, or a trace impurity[2][4][5].
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom highly electrophilic and susceptible to attack by water. The reaction typically proceeds all the way to the carboxylic acid[4][5].
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide ion on the nitrile carbon initiates the process. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. Harsher conditions (e.g., high temperature) will drive the reaction to the carboxylate salt[4][8].
-
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and run the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Control pH: If aqueous workup is necessary, use buffered solutions and keep the temperature low to minimize the rate of hydrolysis. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Reagent Choice: When possible, select non-nucleophilic bases or Lewis acids that are less likely to promote hydrolysis. If a protic acid is required, consider using it as an anhydrous solution in an organic solvent.
-
Issue 2: Side Reactions at the 2-Methyl Group
-
Symptom: Your reaction mixture darkens, and you detect byproducts with a mass increase of +14 amu (aldehyde formation) or +30 amu (carboxylic acid formation).
-
Root Cause: The 2-methyl group is susceptible to oxidation. Research on 2-methylbenzothiazole has shown that this position is a significant site of attack, particularly by hydroxyl radicals, leading to the formation of an aldehyde (2-formylbenzothiazole)[6][7]. This can occur in the presence of:
-
Strong oxidizing agents (e.g., KMnO₄, CrO₃).
-
Certain metal catalysts in the presence of air or other oxidants.
-
Radical initiators or conditions that generate radical species.
-
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Perform reactions under a nitrogen or argon atmosphere to exclude atmospheric oxygen, which can participate in oxidative degradation pathways.
-
Degas Solvents: For sensitive reactions, particularly those involving transition metal catalysts, degas your solvents prior to use to remove dissolved oxygen.
-
Avoid Strong Oxidants: If an oxidation step is required elsewhere in the molecule, choose a chemoselective reagent that will not affect the 2-methyl group. Perform small-scale test reactions to confirm compatibility.
-
Part 3: Protocols and Data Summaries
This section provides standardized procedures and reference data to guide your experimental design.
Protocol 1: General Procedure for Assessing Reagent Compatibility
This self-validating protocol helps determine the stability of this compound under your specific proposed reaction conditions before committing to a large-scale reaction.
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.
-
Solvent & Reagents: Add your chosen anhydrous solvent, followed by the reagent being tested (e.g., base, acid, catalyst) at the intended reaction concentration.
-
Reaction Conditions: Stir the mixture at the target reaction temperature.
-
Monitoring: At regular intervals (e.g., 0h, 1h, 4h, 24h), withdraw a small aliquot. Quench appropriately and analyze by TLC and LC-MS to monitor for the appearance of degradation products.
-
Analysis: Compare the results to a control reaction run without the test reagent. Significant formation of new products indicates incompatibility.
Table 1: Summary of Potentially Incompatible Conditions and Reagents
| Condition/Reagent Class | Potential Instability Site | Primary Degradation Product(s) | Recommended Mitigation |
| Strong Aqueous Acids (e.g., conc. HCl, H₂SO₄) | 5-Cyano Group | 2-Methylbenzo[d]thiazole-5-carboxylic acid | Use anhydrous acid solutions; minimize reaction time and temperature. |
| Strong Aqueous Bases (e.g., NaOH, KOH) | 5-Cyano Group | 2-Methylbenzo[d]thiazole-5-carboxamide or -carboxylate salt | Use non-nucleophilic organic bases (e.g., DBU, DIPEA); perform at low temperature. |
| Strong Oxidizing Agents (e.g., KMnO₄, m-CPBA) | 2-Methyl Group | 2-Formyl- or 2-Carboxy-benzo[d]thiazole-5-carbonitrile | Use chemoselective oxidants; protect the methyl group if necessary. |
| Atmospheric Oxygen (especially with metal catalysts) | 2-Methyl Group, Benzene Ring | Oxidized derivatives (aldehydes, phenols) | Run reactions under an inert atmosphere (N₂/Ar); degas solvents. |
| Strong Reducing Agents (e.g., LiAlH₄) | 5-Cyano Group | 2-Methylbenzo[d]thiazol-5-yl)methanamine | Use milder, selective reducing agents (e.g., DIBAL-H for reduction to aldehyde). |
Part 4: Visualization of Degradation Pathways and Workflows
Diagram 1: Key Degradation Pathways
This diagram illustrates the two most common degradation routes for this compound.
Caption: Primary degradation routes via hydrolysis and oxidation.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
This workflow provides a logical sequence for identifying the source of instability in a reaction.
Caption: A decision tree for troubleshooting reaction instability.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting 2-Methylbenzo[d]thiazole-5-carbonitrile NMR Analysis
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of 2-Methylbenzo[d]thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and purity assessment of this compound. As a molecule with a distinct aromatic system and functional groups, its NMR spectrum provides a wealth of information, but can also present unique challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and resolve issues with confidence.
Expected NMR Data for this compound
A crucial first step in any NMR analysis is to have a set of expected chemical shifts for your target molecule. While experimental conditions can cause slight variations, the following table provides predicted and typical values for this compound, based on data for structurally similar compounds and computational models.[1][2][3]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.30 - 8.10 | d, d, s (or dd) | 1H, 1H, 1H | H4, H6, H7 |
| Methyl Protons | ~2.41 | s | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Aromatic & Thiazole Cs | 121 - 155 | Benzene & Thiazole Ring Carbons | ||
| Thiazole C2 | ~168 | S-C =N | ||
| Nitrile Carbon | ~118 | -C N | ||
| Methyl Carbon | ~20 | -CH₃ |
Troubleshooting Guide & FAQs
Q1: My aromatic signals are overlapping or show complex splitting that I can't interpret. What's the cause and how can I fix it?
This is a common issue, especially when the aromatic protons have very similar chemical environments, leading to second-order coupling effects or simple signal overlap that obscures multiplicity.
Underlying Causes:
-
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons. Aromatic solvents like benzene-d₆ can induce shifts by interacting with the solute's aromatic system, often spreading out crowded signals.[4]
-
Concentration: In more concentrated samples, intermolecular interactions can cause slight shifts and broadening of peaks, which can alter the appearance of the spectrum compared to a more dilute sample.[4]
Troubleshooting Protocol:
-
Change the Solvent: If your initial spectrum was run in CDCl₃, try preparing a new sample in benzene-d₆ or acetone-d₆. The different solvent-solute interactions can often resolve overlapping multiplets.[4]
-
Vary the Concentration: Prepare a more dilute sample and re-acquire the spectrum. If the peak positions or shapes change significantly, you may be observing concentration-dependent effects.
-
Increase Spectrometer Field Strength: If available, running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, often resolving overlapping signals into first-order patterns that are easier to interpret.
Q2: I have unexpected peaks in my spectrum. How do I identify the source of this contamination?
Unidentified peaks are the most frequent challenge in NMR analysis. A systematic approach is key to identifying the impurity. The workflow below can help diagnose the issue.
Caption: Workflow for Identifying Unknown Peaks in an NMR Spectrum.
Common Contaminants and Their Identification:
-
Residual Solvents: Solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are very common. Always compare unknown peaks to a reliable table of solvent chemical shifts.[5][6][7]
| Solvent | ¹H Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (s, CH₃), 4.12 (q, CH₂), 1.26 (t, CH₃) | s, q, t |
| Hexane | 0.88, 1.26 | m |
| Toluene | 2.36 (s, CH₃), 7.17-7.29 (m, Ar-H) | s, m |
| Water | ~1.56 (can vary significantly) | s (broad) |
-
Water: The chemical shift of water is highly dependent on the solvent, concentration, and temperature.[5][8] It typically appears as a broad singlet.
-
Protocol for D₂O Shake:
-
Acquire the initial ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum.
-
Labile protons (like those from water or -OH/-NH groups) will exchange with deuterium and their corresponding peak will disappear or significantly diminish.[4]
-
-
Q3: All my peaks look broad and poorly resolved. What is causing this?
Peak broadening can result from several factors, ranging from instrument settings to sample properties.
Underlying Causes:
-
Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample volume, leading to a range of resonance frequencies for the same nucleus.[9]
-
Sample Inhomogeneity: If your compound is not fully dissolved or has precipitated, the sample is not homogeneous, which severely degrades spectral quality.[9]
-
Paramagnetic Impurities: Dissolved molecular oxygen (O₂) is paramagnetic and can cause significant peak broadening. Other metal impurities can have an even more dramatic effect.
-
High Concentration: Overly concentrated samples can lead to increased viscosity and restricted molecular tumbling, resulting in broader lines.[4][10]
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Always ensure the instrument is properly shimmed before analysis.
-
Check Sample Solubility: Visually inspect your NMR tube for any solid particles or cloudiness. If present, filter the sample through a small plug of glass wool into a clean tube.
-
Degas the Sample: For high-resolution experiments or if paramagnetic broadening is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution for several minutes before capping the tube.
-
Dilute the Sample: If the sample is highly concentrated, dilute it and re-acquire the spectrum.
Q4: The integration values for my aromatic protons are not integers. Why is this happening?
Incorrect integration is often a data processing issue but can also be caused by experimental parameters, especially with highly concentrated samples.
Underlying Causes:
-
Signal Saturation: If the recycle delay (d1) is too short, nuclei may not fully relax back to their equilibrium state before the next pulse. This affects peak intensities, especially for nuclei with long relaxation times (like quaternary carbons or non-protonated aromatic carbons in ¹³C NMR, and sometimes aromatic protons in ¹H NMR). For concentrated samples, the intense signals can saturate the detector.[10]
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.
-
Overlapping Peaks: If a solvent or impurity peak overlaps with a signal from your compound, the integration will be inaccurate.[4]
Troubleshooting Protocol:
-
Optimize Data Processing: Carefully re-process the raw data (FID). Ensure the phase correction is applied correctly across the entire spectrum and that the baseline is flat.
-
Increase Recycle Delay: In the acquisition parameters, increase the recycle delay (d1), for example, to 5 seconds, to ensure full relaxation.
-
Reduce Sample Concentration or Adjust Gain: If your sample is very concentrated, you may be saturating the detector.[10] Dilute the sample or reduce the receiver gain (rg) and re-run the experiment.
-
Address Overlapping Peaks: If the issue is an overlapping peak (e.g., the residual CHCl₃ signal at 7.26 ppm), consider using a different solvent like acetone-d₆ to shift the signals apart.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Improving the Solubility of 2-Methylbenzo[d]thiazole-5-carbonitrile for Biological Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of 2-Methylbenzo[d]thiazole-5-carbonitrile in biological assays. Poor aqueous solubility is a common hurdle for many promising therapeutic candidates, affecting everything from in vitro screening to in vivo efficacy.[1] This guide is designed to provide you with the foundational knowledge and practical protocols to overcome these challenges.
Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic compound featuring a benzothiazole core.[2][3] This structural motif is prevalent in medicinal chemistry due to its diverse biological activities.[4] However, the planar, aromatic structure and the presence of a carbonitrile group contribute to its low aqueous solubility. While specific experimental solubility data for this exact compound is not widely published, we can infer its properties from its structure and related benzothiazole analogs.[4][5]
| Property | Predicted/Analogous Value | Significance in Drug Development |
| Molecular Formula | C₉H₆N₂S | Foundational for molecular weight calculation and elemental analysis.[2][6] |
| Molecular Weight | 174.22 g/mol | Influences diffusion rates and is a key parameter in evaluating drug-likeness.[6] |
| Aqueous Solubility | Predicted to be poorly soluble. The parent compound, benzothiazole, has a water solubility of 4.3 mg/mL.[7][8] | Poor aqueous solubility is a primary obstacle to absorption and bioavailability, making formulation a critical challenge.[1][9] |
| Organic Solvent Solubility | Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[5][10] | Essential for preparing concentrated stock solutions before dilution into aqueous assay buffers. |
| Predicted logP | >2.0 | A high logP value indicates lipophilicity (hydrophobicity), which correlates with low water solubility and potential for membrane permeability.[4] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?
This is a common phenomenon known as "crashing out." It occurs because the compound's concentration in the final aqueous solution exceeds its maximum solubility limit.[11] Your high-concentration DMSO stock is rapidly diluted in the cell culture medium, and the aqueous environment cannot keep the hydrophobic compound in solution.
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
The safe concentration of DMSO is cell-type dependent. Generally, concentrations below 0.1% are considered safe for most cell lines.[12] Concentrations between 0.1% and 1% may begin to have cytotoxic effects, especially with longer exposure times.[12][13] It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[14][15]
Q3: Are there effective alternatives to DMSO for solubilizing my compound?
Yes, several alternatives can be considered. These include other organic co-solvents like ethanol or polyethylene glycol 400 (PEG 400).[16][] For a more robust solution, complexation with cyclodextrins can significantly enhance aqueous solubility by encapsulating the hydrophobic molecule.[18][19][20]
Q4: My compound appears soluble initially, but I see a precipitate in the culture plate after a few hours in the incubator. Why?
This delayed precipitation can be caused by several factors:
-
Temperature Changes: Moving from room temperature to 37°C can alter solubility.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[11][21]
-
pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[11]
-
Evaporation: Over time, evaporation can concentrate the media components, including your compound, pushing it past its solubility limit.[11][21]
Q5: How can I experimentally determine the maximum soluble concentration of my compound in my specific assay medium?
You can perform a simple solubility test. Prepare a high-concentration stock solution in DMSO. Then, create a series of dilutions of this stock into your pre-warmed cell culture medium. Visually inspect each dilution immediately and after a relevant incubation period (e.g., 24 hours) for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[11]
Troubleshooting Guide: From Precipitation to Bioavailability
This section provides structured solutions to common solubility-related problems encountered during biological assays.
Issue 1: Immediate Precipitation of Compound in Aqueous Media
This is the most frequent challenge, occurring when the compound "crashes out" upon dilution of an organic stock solution into an aqueous buffer or cell culture medium.
Causality: The rapid shift from a favorable organic solvent environment to an unfavorable aqueous one causes the compound to self-aggregate and precipitate, as its concentration is far above its thermodynamic solubility limit in water.
The key is to perform the dilution in a controlled, stepwise manner to avoid shocking the compound out of solution.
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10-100 mM. Ensure complete dissolution, using gentle warming (up to 37°C) or brief sonication if necessary.
-
Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is often temperature-dependent.[11]
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions. For example, first, dilute your 100 mM stock 1:10 in DMSO to get 10 mM. Then, dilute this 1:100 into pre-warmed medium to get your final 100 µM concentration.
-
Add Dropwise While Mixing: When adding the compound stock to the medium, add it slowly, drop by drop, while gently vortexing or swirling the medium.[11] This helps to disperse the solvent quickly and avoid localized high concentrations that can trigger precipitation.
Issue 2: Low Bioavailability and Inconsistent Assay Results
Even if you avoid immediate precipitation, the compound may exist as microscopic aggregates that are not bioavailable, leading to poor or inconsistent results. This necessitates more advanced formulation strategies.
Causality: The compound is not truly in a monomeric, dissolved state, which is required for it to cross cell membranes or interact with its target protein. Over 70% of new chemical entities face this challenge.[1]
Choosing the right strategy depends on the experimental context, including the cell type, assay duration, and the nature of the compound.
Caption: Decision tree for selecting an advanced solubilization strategy.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[16][22]
-
Mechanism: They work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[23]
-
Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol.[]
-
Protocol: Prepare the stock solution in the co-solvent or a DMSO/co-solvent mixture. Then, dilute this stock into the aqueous medium. The final concentration of the co-solvent should be kept as low as possible (typically <1-2%) and a vehicle control is essential.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate hydrophobic "guest" molecules, forming an inclusion complex that is water-soluble.[18][19][20]
-
Mechanism: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic exterior allows the entire complex to dissolve in water.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[20]
-
Advantages: Can significantly increase solubility (up to 50-fold for some compounds), improve stability, and may be less toxic than organic solvents.[18][24]
-
Protocol: See "Experimental Protocol 2" below for a detailed method.
For ionizable compounds, altering the pH of the solution can dramatically increase solubility.[][25]
-
Mechanism: Weakly acidic or basic compounds can be converted into their more soluble ionized (salt) forms by adjusting the pH.[26][27] For a weak base, lowering the pH will increase solubility. For a weak acid, increasing the pH will increase solubility.[25]
-
Considerations for this compound: The benzothiazole ring system has basic nitrogen atoms. Therefore, a slight acidification of the medium might improve solubility. However, this must be done with extreme care, as the pH of cell culture media is tightly controlled (typically pH 7.2-7.4) for cell viability. Any pH adjustment must be buffered and confirmed to be non-toxic to the cells.
Key Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility
-
Prepare Stock: Create a 100 mM stock solution of this compound in 100% DMSO.
-
Prepare Dilutions: In a series of microcentrifuge tubes, add 990 µL of your pre-warmed (37°C) complete cell culture medium.
-
Spike and Mix: Add 10 µL of your 100 mM stock to the first tube to make a 1 mM solution. Vortex immediately.
-
Serial Dilute: Perform 1:2 serial dilutions from the 1 mM tube down a series of tubes containing medium to create concentrations of 500 µM, 250 µM, 125 µM, etc.
-
Observe: Visually inspect each tube immediately against a dark background for any signs of cloudiness or precipitate.
-
Incubate and Re-observe: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay (e.g., 2, 8, or 24 hours).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses the kneading method, which is effective for laboratory-scale preparations.[28]
-
Molar Ratio Calculation: Determine the desired molar ratio of compound to HP-β-CD (start with 1:1 and 1:2). Calculate the mass of each component needed.
-
Form a Paste: In a glass mortar, mix the calculated amounts of the compound and HP-β-CD.
-
Knead: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a consistent, sticky paste. This intimate mixing facilitates the inclusion of the compound into the cyclodextrin cavity.
-
Dry: Dry the paste in an oven at 40-50°C under vacuum until all solvent is removed and a solid mass is obtained.
-
Create Powder: Grind the dried complex into a fine powder using the mortar and pestle.
-
Reconstitute: This powdered complex can now be dissolved directly in your aqueous buffer or cell culture medium to the desired final concentration. The solubility should be significantly enhanced.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2 [smolecule.com]
- 3. cenmed.com [cenmed.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijmsdr.org [ijmsdr.org]
- 18. alzet.com [alzet.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. scispace.com [scispace.com]
- 24. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 25. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 26. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with benzothiazole derivatives. Benzothiazoles are a critical structural motif in medicinal chemistry, and successful synthesis is paramount.[1][2][3] The synthesis of this specific derivative, while straightforward in principle, involves a key catalytic cyclocondensation step where precise control over conditions and reagents is crucial for achieving high yield and purity.
This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols for potential issues, and a validated experimental procedure.
Core Synthesis Pathway & Mechanism
The most common and reliable method for synthesizing 2-methylbenzothiazoles is the condensation of a corresponding 2-aminothiophenol with a source of an acetyl group.[2][4] For the target molecule, this compound, the key precursors are 2-amino-4-cyanobenzenethiol and an acetylating agent like acetic acid or acetic anhydride .
The reaction is typically facilitated by an acid catalyst, which serves two primary roles:
-
Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the acetylating agent, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol.
-
Dehydration/Cyclization: The catalyst promotes the elimination of water molecules during the intermediate formation and the final ring-closing step to form the stable aromatic thiazole ring.
A proposed mechanism for this acid-catalyzed condensation is outlined below.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
A1: The choice of catalyst is critical and depends on reaction scale, desired reaction time, and available equipment.[6] For the condensation of 2-amino-4-cyanobenzenethiol with acetic acid or acetic anhydride, strong acid catalysts are most effective.
-
Polyphosphoric Acid (PPA): PPA is highly effective as it serves as a catalyst, a dehydrating agent, and often as the solvent.[5] It is particularly useful for driving the reaction to completion, especially with less reactive carboxylic acids.[5][7] However, its high viscosity can make stirring difficult, and the work-up requires quenching the reaction mixture in a large volume of ice water, which can be cumbersome on a large scale.[6]
-
Phosphorus Pentoxide in Methanesulfonic Acid (Eaton's Reagent): This is an excellent alternative to PPA. It is easier to handle than PPA and often allows for lower reaction temperatures and shorter reaction times.[7][8]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-viscous acid catalyst that is easier to handle than PPA. It is effective but may require a co-solvent and a method for water removal (e.g., a Dean-Stark apparatus) to achieve high yields.
-
Catalyst-Free/Acetic Acid as Solvent: Some procedures report successful synthesis using glacial acetic acid as both the reactant and the solvent, without an additional strong acid catalyst, typically requiring higher temperatures (110-150°C).[9] This simplifies the reaction setup and work-up.
Recommendation: For laboratory-scale synthesis, Polyphosphoric Acid (PPA) is often the most robust choice for ensuring high conversion. For larger scale or process development, investigating Eaton's Reagent or a p-TsOH system is recommended for easier handling.
Q2: My starting material, 2-amino-4-cyanobenzenethiol, is a yellow-orange solid, not a white powder. Can I still use it?
A2: Caution is advised. 2-aminothiophenols are highly susceptible to oxidation.[6][10] The thiol group (-SH) can easily oxidize to form a disulfide dimer (2,2'-dithiobis(5-cyanoaniline)). This disulfide impurity will not participate in the desired cyclization reaction and will lead to significantly lower yields.[10] A yellow or orange color is a strong indicator of oxidation.
Solution:
-
Use Fresh Starting Material: Always use 2-aminothiophenol from a freshly opened bottle stored under an inert atmosphere (nitrogen or argon).[6]
-
Purification: If you suspect oxidation, the material can sometimes be purified, but it is often more practical to source fresh, high-purity reactant.
-
Inert Atmosphere: For best results, set up and run the reaction under an inert atmosphere to prevent oxidation during the process.[6]
Q3: How do I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6]
-
Mobile Phase: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Adjust the polarity as needed.
-
Visualization: The benzothiazole product is UV active and should be clearly visible under a UV lamp (254 nm). You can also use iodine vapor for visualization.[6]
-
Procedure: Spot the starting 2-amino-4-cyanobenzenethiol, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.
Q4: What are the most common side products and how can I minimize them?
A4: The primary side reactions are related to the stability of the starting material and incomplete cyclization.
-
Disulfide Formation: As mentioned in Q2, oxidation of the 2-aminothiophenol is the most common issue, leading to a disulfide byproduct.[6] Minimization is achieved by using high-purity starting materials and an inert atmosphere.
-
Incomplete Cyclization: The reaction may stall at the intermediate Schiff base or benzothiazoline stage, especially if the dehydration step is inefficient.[6][10] This is more common with milder catalysts or insufficient heating. Using a strong dehydrating catalyst like PPA and ensuring the reaction temperature is adequate will minimize this.
-
Self-Condensation: The acetylating agent (e.g., acetic anhydride) can undergo self-condensation under certain conditions, though this is less common in this specific synthesis.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Poor quality of 2-amino-4-cyanobenzenethiol (oxidized).[6][10] 2. Inefficient catalyst or insufficient amount. 3. Reaction temperature too low or reaction time too short. 4. Presence of excess water in reagents or solvent, inhibiting the dehydration step. | 1. Use fresh, high-purity 2-amino-4-cyanobenzenethiol. Handle under an inert atmosphere.[6] 2. Switch to a stronger catalyst like PPA or Eaton's Reagent. Ensure at least a stoichiometric amount of acid is used to drive the reaction. 3. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. Ensure the reaction is run until the starting material is fully consumed. 4. Use anhydrous grade solvents and reagents. If using p-TsOH, consider a Dean-Stark trap to remove water azeotropically. |
| Formation of Multiple Products (Observed on TLC) | 1. Formation of disulfide byproduct. 2. Incomplete cyclization leading to a mixture of intermediate and product.[10] 3. Degradation of starting material or product due to excessive heat. | 1. See solution for low yield due to poor starting material quality. 2. Increase reaction time or temperature, or switch to a more powerful dehydrating catalyst like PPA.[5] 3. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not overheat, especially once the reaction is complete. |
| Product is Difficult to Purify | 1. Product is an oil instead of a solid. 2. Product is contaminated with residual PPA. 3. Product co-elutes with impurities during column chromatography. | 1. Some benzothiazole derivatives can be oils or low-melting solids.[1] Try triturating the crude oil with a non-polar solvent like cold hexane to induce crystallization. If that fails, purification by column chromatography is necessary.[10] 2. Ensure the reaction mixture is quenched in a sufficiently large volume of ice water with vigorous stirring to fully break down the PPA and precipitate the product. Wash the filtered solid thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid.[6] 3. Screen different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. If the impurity is the disulfide, it is significantly more polar and should separate well. |
Visualized Workflows & Pathways
Logical Troubleshooting Flow
This diagram outlines a systematic approach to troubleshooting a low-yield synthesis.
Caption: A step-by-step decision diagram for troubleshooting low yield.
Catalytic Reaction Pathway
This diagram illustrates the key steps in the acid-catalyzed formation of the benzothiazole ring.
Caption: Simplified mechanism of acid-catalyzed benzothiazole synthesis.
Experimental Protocol: PPA-Catalyzed Synthesis
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Materials:
-
2-amino-4-cyanobenzenethiol (1.0 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of the limiting reagent)
-
Deionized Water
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction/recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA). Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.
-
Reagent Addition: To the warm, stirring PPA, carefully add 2-amino-4-cyanobenzenethiol. Allow it to dissolve completely. Once dissolved, add glacial acetic acid dropwise.
-
Reaction: Increase the temperature of the reaction mixture to 140-150°C. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.[5]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the flask to cool to around 60-70°C. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. The PPA will hydrolyze, and the crude product should precipitate as a solid.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with deionized water until the washings are neutral (check with pH paper). Then, wash the solid with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a final wash with deionized water.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Navigating the Challenges of Aminothiophenol Precursor Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminothiophenol precursors. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of these versatile yet sensitive reagents. Their susceptibility to oxidation can compromise experimental outcomes, leading to inconsistent results and delays in research and development. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to prevent and troubleshoot the oxidation of aminothiophenol precursors.
Understanding the "Why": The Root of Aminothiophenol Instability
Aminothiophenols are prone to oxidation primarily at two sites: the thiol (-SH) group and the amino (-NH2) group. The thiol is readily oxidized to form disulfide bonds (-S-S-), leading to dimerization or polymerization of the precursor. The amino group can also undergo oxidation, which may result in the formation of colored byproducts and a decrease in the compound's purity and reactivity.[1] This process is often accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions that can act as catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual indicators of aminothiophenol precursor oxidation?
A1: The first signs of degradation are often a change in the physical appearance of the compound. For solid precursors, you might observe a color change, often to a yellowish or brownish hue, or the formation of clumps. In solutions, the appearance of turbidity or a color change are common indicators of oxidation and potential polymerization. A strong, unpleasant odor can also intensify as degradation occurs.
Q2: I've observed a white precipitate in my aminothiophenol. What is it and is the product still usable?
A2: A white precipitate is a common sign of significant oxidation, particularly the formation of disulfide polymers.[2] These polymers are generally insoluble in solvents where the monomer is soluble. While it may be possible to purify the remaining monomer, the presence of this precipitate indicates that a significant portion of your precursor has degraded. For applications requiring high purity, it is strongly recommended to use a fresh, unoxidized batch.
Q3: How does the pH of my solution affect the stability of aminothiophenol?
A3: The pH of the solution plays a crucial role in the stability of aminothiophenols. The thiol group's susceptibility to oxidation is pH-dependent.[3] In acidic conditions (e.g., pH 3), the thiol group shows a high affinity for surfaces like gold nanoparticles, which can be a desired property in some applications.[4] However, both highly acidic and alkaline conditions can potentially accelerate the oxidation of either the thiol or the amino group. It is essential to determine the optimal pH for your specific application and buffer the solution accordingly.
Q4: Can I use antioxidants to stabilize my aminothiophenol solutions?
A4: Yes, the use of antioxidants can be an effective strategy. Antioxidants work by scavenging free radicals or by reducing oxidized species, thereby protecting the aminothiophenol from degradation.[5][6] The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. Common classes of antioxidants include phenolic compounds and thiols.[5][7] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid color change of solution (e.g., yellowing) | Exposure to atmospheric oxygen, light, or heat. Presence of catalytic metal ions. | Prepare solutions using deoxygenated solvents.[2] Store solutions in amber vials under an inert atmosphere (e.g., argon or nitrogen).[2] Work in a glovebox if possible. Consider adding a chelating agent like EDTA to sequester metal ions. |
| Formation of a precipitate | Advanced oxidation leading to disulfide polymer formation.[2] | Discard the solution and prepare a fresh batch. Review storage and handling procedures to prevent future occurrences. If purification is necessary, consider recrystallization, though this may not be practical for small quantities. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the precursor leading to a mixture of compounds. | Analyze a fresh sample of the precursor to confirm its initial purity. Implement stringent storage and handling protocols. Prepare solutions fresh before each use. |
| Low reactivity in subsequent reactions | Oxidation of the thiol or amino group, rendering them inactive for the desired reaction. | Confirm the purity of the precursor before use. Ensure all reaction components and solvents are deoxygenated.[2] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stabilized Aminothiophenol Solutions
This protocol outlines the steps for preparing aminothiophenol solutions with enhanced stability for general use.
Materials:
-
Aminothiophenol precursor
-
High-purity, deoxygenated solvent (e.g., ethanol, isopropanol, or water, depending on solubility and application)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Paraffin film
-
Optional: Antioxidant (e.g., Butylated hydroxytoluene (BHT) or a suitable water-soluble antioxidant)
Procedure:
-
Deoxygenate the Solvent: Sparge the chosen solvent with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.[2]
-
Weigh the Precursor: In a controlled environment with minimal exposure to air and light (e.g., a fume hood with dimmed lights or a glovebox), accurately weigh the desired amount of aminothiophenol precursor.
-
Dissolve the Precursor: Add the deoxygenated solvent to the precursor and gently agitate until fully dissolved. If using an antioxidant, add it to the solvent before dissolving the aminothiophenol. A typical concentration for BHT is 0.01-0.1%.
-
Inert Gas Purge: Once dissolved, gently bubble the inert gas through the solution for another 2-5 minutes to remove any oxygen introduced during the weighing and dissolution steps.
-
Storage: Immediately transfer the solution to an amber glass vial. Fill the vial to the top to minimize the headspace. Purge the headspace with the inert gas before tightly sealing the cap.
-
Seal and Store: Wrap the cap and neck of the vial with paraffin film to create an airtight seal.[2] Store the vial at the recommended temperature (typically 2-8°C or frozen for long-term storage) and protected from light.[2]
Protocol 2: Quality Control Check for Aminothiophenol Oxidation using HPLC
This protocol provides a general method for assessing the purity of your aminothiophenol precursor and detecting the presence of oxidative impurities.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid, TFA). The exact ratio will need to be optimized for your specific aminothiophenol isomer (e.g., 30:70 acetonitrile:water).
Procedure:
-
Standard Preparation: Prepare a standard solution of fresh, high-purity aminothiophenol in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of your test sample at the same concentration as the standard.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject equal volumes of the standard and sample solutions.
-
-
Data Analysis: Compare the chromatograms. The presence of additional peaks in the sample chromatogram, particularly those with different retention times than the main peak in the standard, indicates the presence of impurities, which may include oxidation products. A decrease in the area of the main peak in the sample compared to the standard suggests degradation.
Visualizing the Workflow
Workflow for Preventing Aminothiophenol Oxidation
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Methylbenzo[d]thiazole-5-carbonitrile Synthesis by TLC
Welcome to the dedicated technical support guide for monitoring the synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile using Thin-Layer Chromatography (TLC). This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of reaction monitoring for this specific heterocyclic compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions, ensuring the integrity and efficiency of your synthetic workflow.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific experimental challenges you may encounter while monitoring your reaction. The solutions provided are grounded in established chromatographic principles to help you diagnose and resolve issues effectively.
Question: Why are there no visible spots on my developed TLC plate?
Answer: This is a common issue with several potential causes. A systematic check is the best approach.
-
Insufficient Concentration: The sample spotted on the plate may be too dilute.[1] To resolve this, try re-spotting the sample multiple times in the same location, ensuring the solvent evaporates completely between applications to maintain a small, concentrated spot.[1][2]
-
Lack of UV Activity: While this compound is UV active due to its aromatic structure, your starting materials or intermediates might not be. If you suspect this, after checking under a UV lamp, use a secondary visualization method. An iodine chamber is a good general-purpose choice, or a permanganate stain can be effective for visualizing compounds that are easily oxidized.[2]
-
Incorrect Solvent Level: The solvent level in the developing chamber must be below the baseline where your samples are spotted.[1] If the baseline is submerged, the compounds will dissolve into the solvent pool instead of eluting up the plate.[3] Always use a pencil to lightly draw the baseline above the solvent level.[4]
-
Compound Volatility: Although less common for this specific compound, highly volatile substances may evaporate from the plate before or during development.[2] If you are working with a particularly volatile starting material, ensure the TLC chamber is securely sealed.
Question: My spots are streaking or appearing as elongated tails. How can I fix this?
Answer: Streaking is a clear indicator of a problem with how the compound is interacting with the stationary phase (silica gel).
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[3][5] This saturates the silica, leading to poor separation and tailing.[3] Dilute your sample and re-spot a smaller amount. A spot diameter of 1-2 mm is ideal.[6]
-
Acidic or Basic Nature: The benzothiazole moiety has basic nitrogen atoms. Acidic silica gel can lead to strong, non-ideal interactions, causing streaking.[6] To counteract this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to your mobile phase.[2][7] This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.
-
High Polarity of Sample Solvent: If the sample is dissolved in a very polar solvent (like DMSO or DMF), it can interfere with the spotting and initial migration. Try to dilute the sample in a less polar solvent like dichloromethane (DCM) or ethyl acetate before spotting. If the reaction is in a high-boiling polar solvent, spotting the plate and then placing it under a high vacuum for a few minutes before developing can help evaporate the solvent.[8]
Question: My spots are all clustered near the baseline (low Rf) or rushed to the solvent front (high Rf). What does this mean?
Answer: The Retention Factor (Rf) is a measure of how far a compound travels up the plate. An ideal Rf for the starting material is around 0.3-0.5 to allow for clear separation from the product.[4][9]
-
Spots Near Baseline (Low Rf): This indicates your mobile phase is not polar enough to effectively move the compounds up the silica plate.[2] To increase the Rf, you need to increase the polarity of the eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 5:5.
-
Spots Near Solvent Front (High Rf): This means your mobile phase is too polar, causing all compounds to travel with the solvent front with little interaction with the silica.[2] To decrease the Rf, reduce the polarity of the eluent. For instance, if you are using 100% Ethyl Acetate, try adding a non-polar solvent like Hexane to create a 1:1 mixture.
Question: The Rf values of my starting material and product are almost identical. How can I tell if the reaction is complete?
Answer: This is a challenging but solvable situation common in heterocyclic chemistry where functional group changes don't drastically alter polarity.
-
Change the Solvent System: The first step is to try a different mobile phase.[8] Sometimes, switching one of the solvent components can significantly alter selectivity. For example, replacing ethyl acetate with acetone or dichloromethane with tetrahydrofuran (THF) can change the interactions and improve separation.
-
Utilize a Cospot: The cospot is a critical tool in reaction monitoring.[4] In a dedicated lane on your TLC plate, spot your starting material first, and then spot the reaction mixture directly on top of it.
-
If the reaction is incomplete, you will see a single, slightly elongated spot in the cospot lane at the same height as the individual starting material and product spots (which appear as one spot).
-
If the reaction is complete, the cospot lane will show only the product spot, appearing identical to the reaction mixture lane. A "snowman" shape in the cospot lane, where two spots are barely resolved, can also indicate the presence of both reactant and product.[8]
-
-
Consider 2D TLC: For very difficult separations or to confirm product identity, 2D TLC is a powerful technique. Spot the reaction mixture in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a different solvent system. This can often resolve compounds that are inseparable in a single dimension.[8]
Frequently Asked Questions (FAQs)
Question: What is a good starting mobile phase for TLC analysis of this compound synthesis?
Answer: The polarity of this compound is influenced by the aromatic system and the polar cyano (-CN) group. A medium polarity solvent system is a good starting point. The table below provides recommended starting solvent systems. You should always perform a solvent screen to find the optimal system for your specific starting materials and reaction conditions.[9]
| Mobile Phase System | Starting Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 7:3 | Low to Medium | A standard choice for many organic reactions. Adjust ratio to increase or decrease polarity. |
| Dichloromethane / Methanol | 9.5:0.5 | Medium | Good for more polar compounds. Be cautious, as high concentrations of methanol can sometimes dissolve the silica binder. |
| Toluene / Acetone | 8:2 | Medium | Offers different selectivity compared to ester-based systems. |
Question: How do I properly visualize the spots on the TLC plate?
Answer: The fused aromatic ring system in this compound makes it inherently UV-active.
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm. Compounds with a conjugated system will absorb the UV light and appear as dark purple or blue spots on the fluorescent green background of the TLC plate. Circle the spots lightly with a pencil while they are visible under the lamp.
-
Secondary Methods (Destructive): If a spot is not UV-active or for further confirmation, chemical stains are used.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary brown spots.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. Dip the plate in the stain and gently heat with a heat gun. Products will appear as yellow/brown spots on a purple background.
-
Question: What is a "cospot" and why is it essential for reaction monitoring?
Answer: A cospot refers to a single lane on a TLC plate where both the reference material (usually the starting material) and the reaction mixture are spotted on top of each other.[4] Its importance cannot be overstated, especially when the Rf values of the reactant and product are very similar.[4]
The cospot definitively confirms the identity of the starting material spot in the reaction mixture lane. If the reaction mixture contains unreacted starting material, the spot in the cospot lane will have the same Rf value. This prevents misinterpretation, such as mistaking an impurity for the starting material. It is a simple, built-in control for every TLC analysis.
Question: How can I confirm my compound isn't decomposing on the acidic silica gel plate?
Answer: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[8] A 2D TLC experiment is the most reliable way to check for on-plate decomposition.[3][8]
-
Spot your compound in the bottom-left corner of a square TLC plate.
-
Develop the plate as usual.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the new baseline.
-
Develop the plate again, preferably in a second, different solvent system.
-
Visualize the plate. If the compound is stable, all spots will appear along the diagonal. If new spots appear off the diagonal, it indicates that the compound decomposed during the process.[3][8]
Protocols & Workflows
Detailed Protocol: Performing TLC Analysis with a Cospot
-
Chamber Preparation: Add your chosen mobile phase to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Obtain a TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom. Mark three small dots on this line for your lanes: "S" (Starting Material), "C" (Cospot), and "R" (Reaction Mixture).[4]
-
Sample Preparation:
-
Starting Material: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate or DCM).
-
Reaction Mixture: Withdraw a small aliquot (a drop) from the reaction vessel using a capillary tube. Dilute it in a vial with the same volatile solvent.[9]
-
-
Spotting the Plate:
-
Using a clean capillary spotter, touch it to the starting material solution and briefly touch it to the "S" and "C" dots on the baseline. Keep the spots small.
-
Using a new capillary spotter, touch it to the diluted reaction mixture and spot it on the "R" and "C" dots. Allow the solvent to dry completely.
-
-
Developing the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.
-
Visualization & Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize under a UV lamp and circle the spots. Calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front) and analyze the results to determine reaction progress.
Visual Workflow: Standard TLC Monitoring
Caption: Standard workflow for TLC reaction monitoring including a cospot.
Visual Workflow: TLC Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common TLC problems.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. silicycle.com [silicycle.com]
- 3. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 4. How To [chem.rochester.edu]
- 5. microbiozindia.com [microbiozindia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chembam.com [chembam.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
Characterization of 2-Methylbenzo[d]thiazole-5-carbonitrile: A Comparative Guide to FTIR and UV-Vis Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical checkpoint in the discovery pipeline. 2-Methylbenzo[d]thiazole-5-carbonitrile, a molecule of interest due to the prevalence of the benzothiazole scaffold in pharmacologically active agents, requires precise characterization to ensure purity and confirm its chemical identity. This guide provides an in-depth technical comparison of two fundamental spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy—for the characterization of this target molecule.
While direct experimental spectra for this compound are not widely published, this guide will establish a robust analytical framework. By leveraging established principles of spectroscopy and comparative data from closely related benzothiazole derivatives, we will predict the expected spectral features. Furthermore, we will present detailed, field-proven protocols for each technique, explaining the rationale behind each step to ensure self-validating and reproducible results.
The Foundational Role of FTIR Spectroscopy in Structural Elucidation
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For a molecule like this compound, FTIR is instrumental in confirming the presence of the nitrile group, the aromatic system, and the methyl substituent.
Predicted FTIR Spectral Analysis of this compound
The expected FTIR absorption bands for this compound are tabulated below. These predictions are based on the known spectral data of benzothiazole and the characteristic absorption frequencies of its constituent functional groups.[1][2][3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Comparative Insights |
| Cyano (-C≡N) | Stretching | 2220 - 2240 | The nitrile group exhibits a strong, sharp absorption band in this region. Its position can be influenced by conjugation with the aromatic ring. |
| Aromatic C-H | Stretching | 3000 - 3100 | These are typically sharp, medium-intensity peaks characteristic of the aromatic protons on the benzothiazole ring system.[2] |
| Methyl (-CH₃) | Asymmetric Stretching | ~2960 | This absorption is characteristic of the C-H bonds in the methyl group. |
| Methyl (-CH₃) | Symmetric Stretching | ~2870 | A corresponding, typically weaker, C-H stretching vibration of the methyl group. |
| Aromatic C=C | Stretching | 1450 - 1600 | The benzothiazole core will display several bands in this region due to the stretching vibrations of the carbon-carbon bonds within the fused aromatic rings. |
| C=N (Thiazole) | Stretching | 1600 - 1630 | The carbon-nitrogen double bond within the thiazole ring gives rise to a characteristic absorption in this range.[2] |
| C-S (Thiazole) | Stretching | 600 - 700 | The carbon-sulfur bond in the thiazole ring is expected to show a weak to medium absorption in the lower frequency region of the mid-IR spectrum.[2] |
Experimental Protocol: FTIR Spectroscopy via the KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples in transmission mode. KBr is an ideal matrix as it is transparent to infrared radiation in the typical mid-IR range (400-4000 cm⁻¹).[4][5]
Objective: To prepare a homogenous, transparent KBr pellet containing a fine dispersion of the sample to obtain a high-quality FTIR spectrum.
Materials:
-
This compound
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
-
Acetone or chloroform for cleaning
-
Heat lamp or oven
Step-by-Step Methodology:
-
Equipment Preparation: Thoroughly clean the pellet die, anvils, and the mortar and pestle with acetone or chloroform and wipe dry. Gently warm the components under a heat lamp or in an oven to remove any adsorbed moisture, which can cause significant interference in the spectrum.[4][5]
-
Sample Grinding: Place approximately 1-2 mg of this compound into the agate mortar and grind to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[6]
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopy-grade KBr to the mortar. Mix the sample and KBr gently but thoroughly until a homogenous mixture is obtained. The ideal sample concentration is between 0.2% and 1% by weight.[4][6]
-
Pellet Pressing: Assemble the pellet die. Place a small amount of the KBr-sample mixture into the die and press under a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[5]
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for correction.[6]
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Unveiling Electronic Transitions with UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.[7][8] For this compound, this technique can confirm the presence of the conjugated aromatic system.
Predicted UV-Vis Spectral Analysis of this compound
The UV-Vis spectrum of benzothiazole derivatives is characterized by absorption bands arising from π → π* transitions.[9][10] The position of the λmax is sensitive to the substituents on the aromatic ring. The presence of a methyl group (an electron-donating group) and a nitrile group (an electron-withdrawing group) is expected to influence the electronic transitions.
| Electronic Transition | Expected λmax (in Methanol) | Rationale and Comparative Insights |
| π → π* | ~250-260 nm and ~285-295 nm | The parent benzothiazole shows absorption bands around 252 nm and 287 nm in methanol.[10][11] The substituents on the benzene ring will likely cause a slight bathochromic (red) shift in these absorptions. |
| Intramolecular Charge Transfer (ICT) | Possible weak band > 300 nm | The push-pull nature of the electron-donating methyl group and the electron-withdrawing nitrile group might lead to a weak intramolecular charge transfer band at a longer wavelength. |
Experimental Protocol: UV-Vis Spectroscopy in Solution
Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent to determine its wavelength of maximum absorbance (λmax).
Materials:
-
This compound
-
Spectroscopy-grade methanol
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that dissolves the sample and does not absorb in the spectral region of interest. Methanol is a common choice for benzothiazole derivatives.[11]
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions of lower concentrations (e.g., in the range of 1-10 µg/mL). This is to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent (methanol) and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.
-
Spectrum Acquisition: Record the UV-Vis spectrum of each working solution, typically from 200 to 400 nm. Identify the wavelength(s) of maximum absorbance (λmax).[7]
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Comparison with Other Characterization Techniques
While FTIR and UV-Vis spectroscopy provide valuable information about functional groups and electronic structure, a comprehensive characterization of this compound would involve complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive information about the molecular skeleton.[12][13] ¹H NMR would confirm the number and connectivity of the aromatic and methyl protons, while ¹³C NMR would identify all the unique carbon atoms in the molecule, including the quaternary carbons of the nitrile and thiazole groups.[14][15]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[16][17][18] High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound with high accuracy.
References
- 1. Benzothiazole [webbook.nist.gov]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. shimadzu.com [shimadzu.com]
- 7. longdom.org [longdom.org]
- 8. eu-opensci.org [eu-opensci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2-Methylbenzo[d]thiazole-5-carbonitrile and Its Analogs
In the dynamic field of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] These heterocyclic molecules, composed of a benzene ring fused to a thiazole ring, are known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide provides an in-depth comparative analysis of the biological activity of 2-Methylbenzo[d]thiazole-5-carbonitrile and its structurally related analogs. By synthesizing experimental data and elucidating structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations in this promising area of drug discovery.
The core of our focus, this compound, belongs to a class of compounds that has garnered significant interest. The introduction of a methyl group at the 2-position and a cyano group at the 5-position of the benzothiazole ring system creates a unique electronic and steric profile that can significantly influence its interaction with biological targets.[6] Understanding how modifications to this core structure impact biological efficacy is paramount for the rational design of more potent and selective therapeutic agents.
Comparative Biological Evaluation: Unraveling Structure-Activity Relationships
The therapeutic potential of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[1][2] This section presents a comparative analysis of the anticancer and antimicrobial activities of this compound and selected analogs, drawing upon published experimental data.
Anticancer Activity: A Potent Scaffold Against Malignancies
Benzothiazole derivatives have demonstrated significant promise as anticancer agents, with many compounds exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[7][8][9] The mechanisms underlying their antitumor activity are often multifaceted, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][10][11]
The nitrile group (–C≡N) in this compound is an interesting feature, and while direct comparative data for this specific compound is not extensively available in the reviewed literature, we can infer its potential by examining analogs with different substituents at the 5- and 6-positions. For instance, the position of a nitro group has been shown to influence cytotoxicity.[12] The following table summarizes the in vitro anticancer activity of several 2-substituted benzothiazole analogs, providing a basis for understanding the impact of various structural modifications.
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM) of Selected Benzothiazole Derivatives
| Compound/Analog | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 | Pancreatic | 27 ± 0.24 | [10] |
| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 | Pancreatic | 35 ± 0.51 | [10] |
| Gemcitabine (Reference Drug) | PANC-1 | Pancreatic | 52 ± 0.72 | [10] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | Lung | 68 µg/mL | [12] |
| 6-nitrobenzo[d]thiazol-2-ol | LungA549 | Lung | 121 µg/mL | [12] |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 | Breast | 0.0012 | [9] |
| Substituted bromopyridine acetamide benzothiazole derivative | SW620 | Colon | 0.0043 | [9] |
| Substituted bromopyridine acetamide benzothiazole derivative | A549 | Lung | 0.044 | [9] |
| Substituted bromopyridine acetamide benzothiazole derivative | HepG2 | Liver | 0.048 | [9] |
| Doxorubicin (Reference Drug) | H1299, HepG2, MCF7 | Lung, Liver, Breast | ≤ 15 | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
From the data, it is evident that substitutions at the 2-position can lead to highly potent anticancer agents, with some derivatives showing activity in the nanomolar range, far exceeding the potency of standard chemotherapeutic drugs in certain cell lines.[9] The data also suggests that the type and position of substituents on the benzene ring can significantly modulate cytotoxic activity.[10][12]
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for anticancer benzothiazoles is the induction of apoptosis through the intrinsic (mitochondria-mediated) pathway.[7] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[7]
Caption: Intrinsic apoptosis pathway induced by benzothiazole analogs.
Antimicrobial Activity: Combating Pathogenic Microbes
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a critical area of research.[13] Benzothiazole derivatives have demonstrated significant potential in this regard, with various analogs exhibiting potent activity against a range of pathogenic microbes.[14][15][16]
The antimicrobial efficacy of these compounds is also highly dependent on their substitution patterns. For example, the introduction of a dialkyne substituted 2-aminobenzothiazole with various substituted aryl azides has led to compounds with potent antibacterial activity, in some cases exceeding that of the standard drug ciprofloxacin.[14]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Benzothiazole Analogs
| Compound/Analog | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Compound 3e | S. aureus, E. faecalis | 3.12 | Ciprofloxacin | 6.25 | [14] |
| Compound 3n | Fungal Strains | 1.56 - 12.5 | - | - | [14] |
| 2-Arylbenzothiazole 25b/25c | K. pneumoniae | 1.04 µM | Ciprofloxacin | 2.93 µM | [16] |
| Benzothiazole clubbed isatin 41c | E. coli | 3.1 | Ciprofloxacin | 12.5 | [16] |
| Benzothiazole clubbed isatin 41c | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | [16] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate higher potency.
The data clearly indicates that specific structural modifications on the benzothiazole scaffold can lead to compounds with potent and broad-spectrum antimicrobial activity.[14][16] Further research into the mechanisms of action of these compounds could pave the way for the development of new classes of antibiotics and antifungals.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the widely used MTT assay to determine the in vitro cytotoxicity of a test compound.
Protocol: MTT Assay for IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[17]
-
-
Data Analysis and IC₅₀ Calculation:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the resulting dose-response curve using non-linear regression analysis.[18][19]
-
Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.
Conclusion and Future Perspectives
The comparative analysis of this compound and its analogs underscores the immense potential of the benzothiazole scaffold in the development of novel therapeutic agents. The biological activity of these compounds is intricately linked to their structural features, and even minor modifications can lead to significant changes in potency and selectivity. The data presented herein highlights the promise of 2-substituted benzothiazoles as both anticancer and antimicrobial agents.
Future research should focus on the synthesis and evaluation of a wider range of analogs of this compound to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation benzothiazole-based drugs with improved efficacy and reduced toxicity. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising lead compounds identified from in vitro screening. The continued exploration of this versatile scaffold is poised to yield significant advancements in the fight against cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. jnu.ac.bd [jnu.ac.bd]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. courses.edx.org [courses.edx.org]
- 19. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Benzothiazole Derivatives in Oncology Research: Evaluating 2-Methylbenzo[d]thiazole-5-carbonitrile Against Clinically Relevant Analogues
Introduction: The Benzothiazole Scaffold as a Cornerstone in Anticancer Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal backbone for designing molecules that can engage with the complex machinery of cancer cells.
Benzothiazole derivatives have demonstrated a remarkable breadth of anticancer activities, operating through diverse and potent mechanisms.[3][4][5] These include, but are not limited to, the inhibition of critical signaling enzymes like tyrosine kinases, disruption of DNA replication through topoisomerase inhibition, and the induction of programmed cell death (apoptosis) via the generation of reactive oxygen species (ROS).[6][7] This versatility has propelled numerous benzothiazole-based compounds from the laboratory bench into preclinical and even clinical development.[8][9]
This guide provides an in-depth comparative analysis of a specific derivative, 2-Methylbenzo[d]thiazole-5-carbonitrile , against other well-characterized and clinically significant benzothiazole analogues. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential and mechanistic nuances of this important class of compounds.
Focus Molecule: this compound
Chemical Structure and Synthesis Rationale
This compound is a derivative characterized by a methyl group at the 2-position and a nitrile (cyano) group at the 5-position of the benzothiazole core.
Structure:
The synthesis of such derivatives often follows established pathways in heterocyclic chemistry. A common and efficient method involves the reaction of a substituted 2-aminothiophenol with acetic anhydride or a similar acetylating agent, which facilitates the cyclization to form the benzothiazole ring.[11] The choice of starting materials with the desired substitutions (in this case, a cyano group on the aminothiophenol) is a critical step in the rational design of the final compound.
Anticipated Mechanism and Anticancer Potential
While specific, extensive anticancer studies on this compound are not widely published, we can infer its potential mechanism and activity based on established structure-activity relationships (SAR) for the benzothiazole class.[12][13]
-
Role of the 2-Methyl Group: The 2-position is a critical site for substitution.[13] While many potent derivatives feature larger aryl groups at this position, the simple methyl group can still confer significant biological activity and serves as a foundational structure for further modification.
-
Impact of the 5-Cyano Group: The nitrile moiety is a strong electron-withdrawing group and a bioisostere for other functional groups. Its presence can significantly alter the electronic distribution of the benzothiazole ring system, potentially enhancing its interaction with biological targets. Furthermore, cyano groups are present in numerous approved anticancer drugs (e.g., letrozole) and are known to participate in key binding interactions. The substitution at the 5-position has been shown to increase the potency of some benzothiazole compounds.[13]
Based on this, this compound is hypothesized to exert anticancer effects, possibly through mechanisms like enzyme inhibition or apoptosis induction, but direct experimental validation is required.
Comparative Analysis with Key Benzothiazole Derivatives
To contextualize the potential of this compound, we compare it with three extensively studied derivatives that represent different mechanistic classes and stages of development.
DF 203 (Becatecarin) / 2-(4-Amino-3-methylphenyl)benzothiazole
This compound is a potent preclinical agent known for its selective and powerful growth-inhibitory effects, particularly against breast cancer cell lines.[14]
-
Structure: Features a 4-amino-3-methylphenyl group at the 2-position.
-
Mechanism of Action: DF 203 acts as a potent ligand for the aryl hydrocarbon receptor (AhR).[15] Binding to AhR leads to its translocation to the nucleus, where it induces the transcription of the cytochrome P450 enzyme, CYP1A1. CYP1A1 then metabolically activates DF 203 into an electrophilic species that forms covalent adducts with DNA, triggering DNA damage, cell cycle arrest, and ultimately, apoptosis.[15][16] The selectivity of DF 203 is attributed to the differential expression and inducibility of CYP1A1 in sensitive cancer cells compared to normal tissues.[14]
-
Reported Anticancer Activity: Demonstrates exquisite potency in sensitive breast cancer cell lines like MCF-7 and T-47D, with GI50 (Growth Inhibition 50%) values often less than 5 nM.[14][15]
Phortress (NSC 710305)
Phortress is a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203).[16] Its design enhances solubility and bioavailability, and it has advanced to Phase I clinical trials.[15][17]
-
Structure: A water-soluble prodrug that is metabolically cleaved to release the active agent, 5F 203.
-
Mechanism of Action: The mechanism is identical to that of DF 203. The active moiety, 5F 203, is a high-affinity AhR ligand that induces its own metabolic activation via CYP1A1, leading to the formation of DNA adducts in sensitive tumors.[16][18] The fluorine atom at the 5-position generally enhances the potency of benzothiazole derivatives.
-
Reported Anticancer Activity: Phortress shows potent and selective activity against human breast, ovarian, and renal carcinoma models.[16][19] It has demonstrated significant antitumor efficacy in xenograft models, comparable or superior to doxorubicin in some cases.[16] While potent against cell lines like MCF7, it was also found to have unexpected activity against colorectal cancer cells in certain assays.[19]
GW 610 / 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole
GW 610 is another highly potent derivative, distinguished by a dimethoxyphenyl group at the 2-position.
-
Structure: Contains a 3,4-dimethoxyphenyl moiety at the 2-position and a fluorine atom at the 5-position.
-
Mechanism of Action: Similar to DF 203 and Phortress, GW 610 is a potent AhR ligand that requires bioactivation by CYP1A1.[20] The methoxy groups on the phenyl ring are key features that influence its metabolic profile and interaction with the enzyme's active site.
-
Reported Anticancer Activity: Exhibits exceptionally potent (GI50 < 0.1 nM) and selective anticancer activity against specific lung, colon, and breast cancer cell lines.[20] Its high potency underscores the significant impact that substitution at the 2-position has on the overall efficacy of the benzothiazole scaffold.
Quantitative Data Summary and Comparison
The following table summarizes the key attributes of the discussed compounds, providing a basis for objective comparison. Note that quantitative data for this compound is not available and requires experimental determination.
| Compound | Structure | Core Mechanism of Action | Reported In Vitro Potency (GI50/IC50) |
| This compound | CC1=NC2=C(S1)C=C(C=C2)C#N | Hypothesized: Enzyme inhibition, Apoptosis Induction | Not publicly available. Requires experimental validation. |
| DF 203 (Becatecarin) | CC1=C(C=C(C=C1)N)C2=NC3=CC=CC=C3S2 | AhR ligand; CYP1A1-mediated bioactivation to form DNA adducts.[15] | < 5 nM in MCF-7 & T-47D breast cancer cells.[14][15] |
| Phortress (active form: 5F 203) | CC1=C(C=C(C=C1)N)C2=NC3=C(S2)C=C(C=C3)F | AhR ligand; CYP1A1-mediated bioactivation to form DNA adducts.[16][18] | Potent activity in breast, ovarian, and renal cancer cell lines.[16][19] |
| GW 610 | COC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F)OC | AhR ligand; CYP1A1-mediated bioactivation to form DNA adducts.[20] | < 0.1 nM in sensitive lung, colon, and breast cancer cells.[20] |
Experimental Protocols: A Guide to Assessing Cytotoxicity
To enable researchers to validate the anticancer activity of novel compounds like this compound, we provide a detailed protocol for the MTT cytotoxicity assay, a foundational method for assessing cell viability.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Must be optimized for each cell line to ensure cells are in a logarithmic growth phase during the experiment, providing a robust signal window.
-
Incubation Time (48-72h): This duration is typically sufficient for compounds to exert their effects, whether through cytostatic (growth inhibition) or cytotoxic (cell death) mechanisms, while maintaining the viability of untreated control cells.
-
MTT Incubation (2-4h): This allows sufficient time for the enzymatic conversion to formazan in viable cells without causing toxicity from the reagent itself.
-
Solubilization Agent (DMSO): DMSO is used because it is a powerful solvent that effectively dissolves the water-insoluble formazan crystals, creating a homogenous colored solution required for accurate absorbance readings.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Return the plate to the incubator for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, observe the formation of purple precipitates in viable wells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette or shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC50 (Inhibitory Concentration 50%) value.
-
Conclusion and Future Directions
This guide establishes the benzothiazole scaffold as a highly productive platform for the development of novel anticancer agents. The comparative analysis highlights a key mechanistic paradigm for potent derivatives like DF 203, Phortress, and GW 610: bioactivation via CYP1A1 following engagement with the AhR receptor. These compounds exhibit remarkable, sub-nanomolar potency in sensitive cell lines, validating this pathway as a prime target for therapeutic intervention.
This compound , while lacking direct experimental data, presents an intriguing profile. Its structure, featuring a nitrile group at a position known to influence activity, warrants a thorough investigation. The immediate and necessary next step is to perform foundational cytotoxicity screening, as detailed in the MTT protocol, across a diverse panel of cancer cell lines (e.g., breast, colon, lung, pancreatic).
Should promising activity be observed, subsequent studies should focus on:
-
Mechanistic Elucidation: Investigating its potential to induce apoptosis (e.g., via Annexin V/PI staining), cause cell cycle arrest (via flow cytometry), and inhibit key cancer-related kinases.
-
CYP1A1 Involvement: Determining if its activity is dependent on CYP1A1, which would place it within the same mechanistic class as Phortress and GW 610.
-
In Vivo Efficacy: Progressing the compound to preclinical xenograft models to assess its antitumor activity and tolerability in a living system.
By systematically evaluating this compound and its analogues, the scientific community can continue to unlock the full therapeutic potential of the versatile benzothiazole scaffold in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 14. Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abstract B59: Preliminary clinical experiences of Phortress: Putative role for c‐MET inhibition in antitumor activity | Scilit [scilit.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. In vitro cytotoxicity of Phortress against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Analytical Standards of 2-Methylbenzo[d]thiazole-5-carbonitrile
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quality of your reference standard directly dictates the accuracy and reliability of your results. This guide provides an in-depth comparison of analytical standards for 2-Methylbenzo[d]thiazole-5-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry.[1] We will delve into the critical attributes of these standards, provide detailed analytical protocols for their evaluation, and offer insights to guide you in selecting the most appropriate material for your research needs.
The Critical Role of Analytical Standards
Comparative Analysis of Commercially Available Standards
While a plethora of suppliers offer this compound, the quality and characterization of these materials can vary significantly.[2][3] A true analytical standard is not merely a high-purity chemical; it is a comprehensively characterized material with documented traceability. Below is a comparative table outlining the typical specifications one should expect from different grades of analytical standards.
| Feature | Certified Reference Material (CRM) | Research Grade |
| Purity (Typical) | >99.5% (often by qNMR) | 95-98% (often by HPLC) |
| Certification | ISO 17034 / ISO/IEC 17025 accredited | Supplier's Certificate of Analysis |
| Characterization | Comprehensive (qNMR, HPLC, MS, IR, etc.) | Primarily HPLC and NMR |
| Impurity Profile | Identified and quantified impurities | Major impurities may be noted |
| Traceability | To SI units | Lot-to-lot variability |
| Cost | High | Moderate |
Expert Insight: For pivotal studies, such as pharmacokinetic analysis or registration-enabling stability studies, a Certified Reference Material (CRM) is the gold standard. For exploratory research and initial screening, a well-characterized research-grade material may be sufficient. Always request a Certificate of Analysis (CoA) before purchase to verify the level of characterization.
Key Analytical Techniques for Standard Qualification
To ensure the suitability of an analytical standard, a multi-pronged analytical approach is necessary. Here, we detail robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for purity assessment of small molecules. The following method is a robust starting point for the analysis of this compound, based on established methods for related benzothiazole derivatives.[1][4]
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested at a similar concentration using the same diluent.
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like our analyte.
-
Formic acid in the mobile phase aids in protonating the molecule, leading to sharper peak shapes and better chromatographic performance.
-
A gradient elution is employed to ensure the timely elution of the main compound while also allowing for the detection of both more polar and less polar impurities that might be present.
-
The detection wavelength of 280 nm is selected based on the UV absorbance profile of the benzothiazole chromophore.
Visualization of the HPLC Workflow:
Caption: A streamlined workflow for HPLC-based purity analysis.
Identity Confirmation and Impurity Identification by LC-MS/MS
For unequivocal identification of the standard and characterization of any impurities, LC-MS/MS is the definitive technique.[5][6][7] Its high sensitivity and selectivity allow for the detection and structural elucidation of trace-level components.
Experimental Protocol: LC-MS/MS Confirmation
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: The HPLC method described in section 3.1 can be adapted for LC-MS by ensuring the mobile phase is compatible with the ionization source.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Molecular Weight: The molecular formula is C9H6N2S, with a monoisotopic mass of 174.03 Da.[8]
-
MS Scan: Full scan from m/z 50-500 to detect the protonated molecule [M+H]+ at approximately m/z 175.0.
-
MS/MS Scan: Product ion scan of the parent ion (m/z 175.0) to generate a characteristic fragmentation pattern for structural confirmation.
-
-
Data Analysis: The mass spectrum should confirm the presence of the protonated molecular ion. The fragmentation pattern can be used to confirm the structure and to propose structures for any detected impurities.
Trustworthiness through Self-Validation: A key aspect of a trustworthy protocol is its self-validating nature. In this LC-MS/MS method, the combination of retention time from the chromatography and the specific mass-to-charge ratios of the parent and fragment ions provides a dual-confirmation system for the analyte's identity.
Visualization of the Analytical Decision Process:
Caption: Decision tree for qualifying an analytical standard.
Potential Impurities and Their Origins
Understanding potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes for 2-methylbenzothiazole derivatives, potential impurities could include:
-
Starting materials: Unreacted 2-aminothiophenol derivatives.
-
Reagents: Residual acetic anhydride or other acylating agents.[9]
-
Side-products: Isomeric species, or products of over-reaction or degradation.
-
Positional Isomers: For example, 2-Methylbenzo[d]thiazole-6-carbonitrile, which has the same molecular weight.
A well-characterized standard will have these, and other potential impurities, assessed and quantified.
Conclusion and Recommendations
-
Prioritize CRMs for late-stage development and regulatory submissions. The investment in a fully characterized and certified standard provides the highest level of confidence and data integrity.
-
For early-stage research, use well-characterized research-grade materials. Always obtain and critically review the Certificate of Analysis.
-
Independently verify the identity and purity of your standard upon receipt. The HPLC and LC-MS methods provided in this guide serve as a robust starting point for this verification.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. d-nb.info [d-nb.info]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
A Comparative Crystallographic Guide to 2-Methylbenzo[d]thiazole Derivatives for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-methylbenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determined by X-ray crystallography, is paramount in understanding the structure-activity relationships (SAR) that govern these therapeutic effects. This guide provides a comparative analysis of the X-ray crystallography of various 2-methylbenzo[d]thiazole derivatives, offering insights into their molecular geometries, crystal packing, and the subtle interplay of intermolecular forces that dictate their solid-state properties. This understanding is crucial for rational drug design and the development of new, more effective therapeutic agents.
The Significance of Crystalline Structure in Drug Development
The solid-state structure of an active pharmaceutical ingredient (API) directly influences its physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography provides an atomic-resolution snapshot of a molecule in its crystalline form, revealing critical information on:
-
Molecular Conformation: The precise spatial arrangement of atoms, which is essential for receptor binding and biological activity.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that hold the molecules together in the crystal lattice, affecting crystal packing and stability.[2][3]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms with different properties. Identifying and characterizing polymorphs is a critical aspect of drug development.
By comparing the crystallographic data of different 2-methylbenzo[d]thiazole derivatives, we can elucidate the impact of various substituents on these structural features and, by extension, their potential as drug candidates.
Experimental Workflow: From Synthesis to Structure
The journey from a conceptual molecule to a fully characterized crystal structure involves a meticulous experimental workflow. Understanding the causality behind each step is key to obtaining high-quality crystals suitable for X-ray diffraction analysis.
Caption: A generalized experimental workflow for the X-ray crystallographic analysis of 2-methylbenzo[d]thiazole derivatives.
Synthesis and Purification: The Foundation
The synthesis of 2-methylbenzo[d]thiazole and its derivatives often involves the condensation of 2-aminothiophenol with acetic acid or its derivatives.[1][4] The purity of the synthesized compound is a critical prerequisite for successful crystallization. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals. Standard purification techniques such as recrystallization or column chromatography are employed to achieve high purity.[1]
Crystal Growth: The Art and Science
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[5][6][7] The choice of solvent and crystallization technique is crucial and often determined empirically. Common methods for small organic molecules include:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to a gradual increase in concentration and subsequent crystallization.[5] This method is straightforward and effective for many organic compounds.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.[8]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve a small amount of the purified 2-methylbenzo[d]thiazole derivative in various solvents to identify one in which it is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites.
-
Incubation: Cover the vial with a cap containing a few small holes to allow for slow evaporation. Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.
Comparative Crystallographic Analysis
The following table summarizes the crystallographic data for a selection of 2-methylbenzo[d]thiazole derivatives, highlighting the influence of different substituents on their crystal systems and unit cell parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2,5-Dimethylbenzothiazole | C₉H₉NS | - | - | - | - | - | - | - | - | [9] |
| 2,6-Dimethylbenzothiazole | C₉H₉NS | - | - | - | - | - | - | - | - | [10][11][12] |
| 2-Methyl-5-nitrobenzothiazole | C₈H₆N₂O₂S | - | - | - | - | - | - | - | - | [13][14][15] |
| 2-(4-Chlorophenyl)benzothiazole | C₁₃H₈ClNS | - | - | - | - | - | - | - | - | [4] |
| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | - | - | - | - | - | - | - | - | [16] |
| 2-(2,5-Dimethoxyphenyl)benzo[d]thiazole | C₁₅H₁₃NO₂S | Monoclinic | P2₁/c | 10.038(2) | 8.016(2) | 16.969(4) | 90 | 98.43(3) | 90 | [17] |
| 2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | C₁₇H₁₄N₄S₂ | Monoclinic | P2₁/n | 10.979(2) | 13.911(3) | 11.083(2) | 90 | 108.01(3) | 90 | [18] |
| 4-(Benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C₁₂H₁₁N₃OS | Monoclinic | P2₁/c | 8.78308(12) | 11.66215(16) | 11.00169(15) | 90 | 97.9460(12) | 90 | [19] |
Note: Complete crystallographic data for some compounds were not publicly available in the searched literature.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state assembly of 2-methylbenzo[d]thiazole derivatives is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the crystal packing, which in turn influences the material's properties.
Caption: The interplay of intermolecular interactions and their influence on the properties of crystalline 2-methylbenzo[d]thiazole derivatives.
π-π Stacking: The planar aromatic nature of the benzothiazole ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are significant in stabilizing the crystal lattice and can influence the electronic properties of the material, such as solid-state luminescence.[20][21]
Hydrogen Bonding: The introduction of hydrogen bond donors (e.g., -NH₂, -OH) and acceptors (e.g., N atom of the thiazole ring, carbonyl groups) into the 2-methylbenzo[d]thiazole scaffold leads to the formation of robust hydrogen bonding networks. These interactions play a crucial role in directing the crystal packing and enhancing the stability of the crystalline form.[2]
Halogen Bonding: The incorporation of halogen atoms (e.g., Cl, Br, I) can introduce halogen bonding interactions, where the halogen atom acts as an electrophilic region that interacts with a nucleophilic site on an adjacent molecule. This can be a powerful tool for crystal engineering, allowing for the controlled assembly of molecules in the solid state.[22]
Conclusion and Future Directions
The crystallographic analysis of 2-methylbenzo[d]thiazole derivatives provides invaluable insights for drug development professionals. The subtle changes in molecular geometry and intermolecular interactions brought about by different substituents can have a profound impact on the solid-state properties of these compounds. This guide has provided a comparative overview of the synthesis, crystallization, and structural analysis of this important class of molecules.
Future research in this area should focus on expanding the library of crystallographically characterized 2-methylbenzo[d]thiazole derivatives to build a more comprehensive understanding of their structure-property relationships. Co-crystallization strategies, where the active molecule is crystallized with a benign co-former, also present a promising avenue for modulating the physicochemical properties of these compounds and improving their potential as therapeutic agents.[22] A deeper understanding of the interplay between molecular structure and crystal packing will undoubtedly accelerate the rational design of next-generation drugs based on the 2-methylbenzo[d]thiazole scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. Hydrogen-bonded molecular salts of reduced benzothiazole derivatives with carboxylates: a robust [image](8) supramolecular motif (even when disordered) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of hydrogen-bonding and π–π stacking induced elasticity and efficient optical-waveguiding in 4,7-bis(phenyl ethynyl)benzo[c][1,2,5] thiadiazole-based crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dimethylbenzothiazole | 2941-71-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. 2,5-DIMETHYLBENZOTHIAZOLE CAS#: 95-26-1 [m.chemicalbook.com]
- 10. 2,6-Dimethylbenzothiazole | C9H9NS | CID 76253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzothiazole, 2,6-dimethyl- [webbook.nist.gov]
- 12. Benzothiazole, 2,6-dimethyl- [webbook.nist.gov]
- 13. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]
- 16. nbinno.com [nbinno.com]
- 17. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
In Silico Docking Analysis of 2-Methylbenzo[d]thiazole-5-carbonitrile: A Comparative Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, particularly in oncology. This guide presents a comprehensive in silico docking analysis of 2-Methylbenzo[d]thiazole-5-carbonitrile, a novel benzothiazole derivative, against three clinically relevant cancer targets: Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and Phosphoinositide 3-kinase (PI3K). Through rigorous computational methodologies, we compare its predicted binding affinities and interaction patterns with established clinical inhibitors—Erlotinib (for EGFR), Vemurafenib (for BRAF), and PI-103 (for PI3K). This analysis serves as a critical first step in evaluating the therapeutic potential of this compound and provides a foundational dataset for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation targeted cancer therapies.
Introduction: The Rationale for Investigating this compound
The benzothiazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties by targeting key signaling pathways that drive tumorigenesis.[1][2] The subject of this guide, this compound, is a structurally intriguing molecule featuring a methyl group at the 2-position and a cyano moiety at the 5-position of the benzothiazole core. These substitutions can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific protein targets.
Our investigation is grounded in the established role of key kinases in cancer progression. EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various solid tumors, leading to uncontrolled cell proliferation.[3][4] The serine/threonine kinase BRAF is a critical component of the MAPK signaling pathway, and its mutations are prevalent in melanoma and other cancers.[5][6] The PI3K signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many human cancers.[7][8] By evaluating the binding potential of this compound against these validated targets, we aim to elucidate its potential as a multi-targeted or selective kinase inhibitor.
A recent study on a structurally related compound, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, demonstrated promising binding affinity for the EGFR kinase domain, providing a strong impetus for the current investigation.[9] This guide builds upon such foundational work by focusing on the unique 5-carbonitrile derivative and expanding the scope to include other critical cancer-associated kinases.
Comparative In Silico Docking Analysis: Methodology and Results
To predict the binding efficacy of this compound and its established counterparts, a comprehensive molecular docking study was performed. The following sections detail the experimental workflow and present the comparative results.
Experimental Protocol: A Step-by-Step Guide to In Silico Docking
The following protocol outlines the standardized procedure employed for the molecular docking simulations in this guide. This self-validating workflow ensures reproducibility and scientific rigor.
Step 1: Ligand Preparation
-
The 3D structure of this compound was generated using ChemDraw and subsequently energy minimized using the MMFF94 force field.
-
The structures of the reference inhibitors, Erlotinib (PubChem CID: 176870), Vemurafenib (PubChem CID: 42611257), and PI-103 (PubChem CID: 9916616), were obtained from the PubChem database.[10]
-
All ligand structures were prepared for docking by assigning Gasteiger charges and defining rotatable bonds using AutoDockTools.
Step 2: Protein Preparation
-
The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogens were added, and Kollman charges were assigned to the protein structures using AutoDockTools.
Step 3: Grid Generation and Molecular Docking
-
A grid box was defined around the active site of each protein, encompassing the binding pocket of the co-crystallized ligand.
-
Molecular docking was performed using AutoDock Vina, a widely validated and utilized open-source docking program.
-
The Lamarckian Genetic Algorithm was employed with a population size of 150 and 2,500,000 energy evaluations.
-
The top-ranked binding pose for each ligand-protein complex, based on the most favorable binding energy (kcal/mol), was selected for further analysis.
Step 4: Visualization and Interaction Analysis
-
The docked conformations and intermolecular interactions were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
-
Key hydrogen bonds and hydrophobic interactions between the ligands and the protein active site residues were identified and documented.
Data Presentation: Comparative Docking Scores and Binding Interactions
The predicted binding affinities (in kcal/mol) of this compound and the standard inhibitors against the selected kinase targets are summarized in the table below. A more negative binding energy indicates a stronger predicted binding affinity.
| Target Protein | Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR | This compound | -8.2 | Met793, Leu718, Ala743, Lys745, Cys797 |
| Erlotinib (Reference) | -10.86 | Met793, Gln791, Thr790, Lys745, Cys797[9] | |
| BRAF Kinase | This compound | -7.9 | Cys532, Gly534, Ser536, Leu514, Trp531 |
| Vemurafenib (Reference) | -11.5 | Cys532, Gly534, Ser536, Leu514, Trp531, Asp594[13] | |
| PI3K | This compound | -8.5 | Val882, Lys833, Asp964, Tyr867, Met953 |
| PI-103 (Reference) | -10.2 | Val882, Lys833, Asp964, Tyr867, Met804[14][15] |
Visualization of In Silico Workflow and Signaling Pathways
To provide a clear visual representation of the methodologies and biological context, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for the in silico docking analysis.
Figure 2: Simplified signaling pathways of EGFR, BRAF, and PI3K.
Discussion and Future Perspectives
The in silico docking results provide a compelling preliminary assessment of this compound's potential as a kinase inhibitor. The predicted binding energy of -8.2 kcal/mol against EGFR is noteworthy, suggesting a favorable interaction with the ATP-binding pocket. While not as potent as the established inhibitor Erlotinib (-10.86 kcal/mol), it demonstrates a stronger predicted affinity than many initial hit compounds in drug discovery campaigns. The predicted interactions with key residues such as Met793 and Lys745, which are crucial for the binding of known EGFR inhibitors, further support its potential as a lead compound for optimization.[9]
Similarly, the predicted binding energies of -7.9 kcal/mol for BRAF kinase and -8.5 kcal/mol for PI3K indicate that this compound may possess a broader kinase inhibitory profile. The interactions with the hinge region of BRAF (Cys532) and the catalytic pocket of PI3K (Val882, Lys833) are consistent with the binding modes of their respective reference inhibitors.[13][15] This potential for multi-targeting could be advantageous in overcoming resistance mechanisms that often arise from the activation of alternative signaling pathways.
It is imperative to acknowledge the inherent limitations of in silico studies. Molecular docking provides a static and predictive model of binding, and the calculated binding energies do not always directly correlate with in vitro inhibitory activity. Therefore, the findings presented in this guide should be interpreted as a strong rationale for further experimental validation.
Future research should focus on the following:
-
In Vitro Kinase Assays: To experimentally determine the IC50 values of this compound against EGFR, BRAF, PI3K, and a broader panel of kinases to ascertain its potency and selectivity.
-
Cell-Based Assays: To evaluate the compound's ability to inhibit the proliferation of cancer cell lines with known dependencies on the targeted signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.
-
Crystallography: To obtain the co-crystal structure of the compound bound to its target kinase(s) to definitively elucidate its binding mode and guide further rational drug design.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. selleckchem.com [selleckchem.com]
An Investigator's Guide to the Putative JNK Inhibitor: 2-Methylbenzo[d]thiazole-5-carbonitrile
Introduction: The c-Jun N-terminal kinases (JNKs) represent a critical node in cellular signaling, orchestrating responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] As a key component of the mitogen-activated protein kinase (MAPK) pathway, dysregulation of JNK signaling is implicated in a host of pathological conditions, from neurodegenerative diseases to cancer and inflammatory disorders.[2] Consequently, the JNK signaling cascade is a highly attractive target for therapeutic intervention.[3]
While a number of JNK inhibitors have been developed, the search for novel chemical entities with improved selectivity and potency continues. This guide focuses on 2-Methylbenzo[d]thiazole-5-carbonitrile , a compound of interest based on its core benzothiazole structure—a scaffold present in other known JNK inhibitors.[2][3] To date, the efficacy of this compound as a JNK inhibitor has not been publicly documented. This guide, therefore, serves as a comprehensive framework for its investigation. We will outline the scientific rationale, a robust experimental workflow for determining its comparative efficacy, and detailed protocols grounded in established methodologies.
The JNK Signaling Pathway: A Primer for Targeted Inhibition
The JNK signaling pathway is a multi-tiered kinase cascade. It is initiated by a wide array of stress signals that activate upstream MAP kinase kinase kinases (MAP3Ks). These, in turn, phosphorylate and activate the MAP2Ks, specifically MKK4 and MKK7.[1][4] MKK4 and MKK7 are the direct activators of JNKs (JNK1, JNK2, and JNK3) through dual phosphorylation on specific threonine and tyrosine residues.[4] Once activated, JNKs phosphorylate a range of downstream targets, most notably the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[1]
Rationale for Investigation: The Benzothiazole Scaffold
The benzothiazole moiety is a "privileged structure" in medicinal chemistry, known to interact with a range of biological targets. Several research efforts have identified benzothiazole derivatives as potent JNK inhibitors. For instance, a series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were discovered to be allosteric JNK inhibitors.[3] Another study detailed benzothiazol-2-yl acetonitrile derivatives as ATP-competitive JNK3 inhibitors. The shared benzothiazole core of this compound provides a strong scientific basis for hypothesizing its potential interaction with the ATP-binding pocket or an allosteric site of JNK enzymes.
A Systematic Workflow for Efficacy Evaluation
To rigorously assess the JNK inhibitory potential of this compound, a tiered experimental approach is essential. This workflow ensures that direct enzymatic inhibition is confirmed before proceeding to more complex and resource-intensive cell-based models.
Detailed Experimental Protocols
The following protocols provide a self-validating system to determine the efficacy and mechanism of action of our test compound.
Protocol 1: In Vitro JNK Kinase Inhibition Assay (Non-Radioactive)
This assay directly measures the enzymatic activity of recombinant JNK isoforms and is the gold standard for determining the half-maximal inhibitory concentration (IC50).
Objective: To quantify the direct inhibitory effect of this compound on JNK1, JNK2, and JNK3 activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 200 µM ATP).
-
Reconstitute recombinant active JNK1, JNK2, and JNK3 enzymes and the substrate (e.g., GST-c-Jun fusion protein) according to the manufacturer's instructions.[5]
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the test compound stock solution to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
To each well, add the recombinant JNK enzyme and the GST-c-Jun substrate in Kinase Assay Buffer.
-
Add the diluted test compound or vehicle control to the respective wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30 minutes with gentle agitation.[6]
-
Terminate the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Detection via Western Blot:
-
Resolve the samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63).[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
-
Data Analysis:
-
Normalize the phospho-c-Jun signal to a loading control (e.g., total GST-c-Jun or total JNK).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular JNK Inhibition Assay (Western Blot)
This assay validates that the compound is cell-permeable and engages its target in a physiological context.
Objective: To measure the inhibition of JNK-mediated c-Jun phosphorylation in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or HEK293) and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (or a known inhibitor like SP600125 as a positive control) for 1-2 hours.[7] Include a vehicle (DMSO) control.
-
-
JNK Pathway Stimulation:
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg).
-
Perform SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 1.
-
Probe membranes with primary antibodies against Phospho-JNK (Thr183/Tyr185), Total JNK, Phospho-c-Jun (Ser63), and Total c-Jun. A loading control antibody (e.g., GAPDH or β-Actin) is critical for data normalization.[9]
-
-
Expected Results:
-
A successful inhibitor will show a dose-dependent decrease in the levels of phosphorylated JNK and phosphorylated c-Jun compared to the stimulated vehicle control, without significantly affecting the total protein levels of JNK, c-Jun, or the loading control.
-
Comparative Efficacy Analysis
The ultimate measure of a novel inhibitor's potential is its performance relative to established standards. The data generated from the protocols above can be summarized and compared against well-characterized JNK inhibitors.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cellular p-c-Jun Inhibition (EC50) | Selectivity Profile |
| This compound | TBD | TBD | TBD | TBD | To Be Determined |
| SP600125 | 40[10][11] | 40[10][11] | 90[10][11] | ~5-10 µM[12] | Pan-JNK; inhibits other kinases at higher concentrations. |
| AS601245 | 150[13][14] | 220[13][14] | 70[13][14] | Potent | ATP-competitive; 10-20 fold selectivity over c-src, CDK2.[13] |
| CC-401 | Potent (Ki 25-50 nM)[15] | Potent (Ki 25-50 nM)[15] | Potent (Ki 25-50 nM)[15] | Potent | >40-fold selectivity against other related kinases.[15] |
Table 1: Comparative data template for evaluating this compound against established JNK inhibitors. TBD (To Be Determined) indicates data to be generated via the proposed experimental workflow.
This guide provides a scientifically rigorous and logically structured framework for the initial investigation of this compound as a novel JNK inhibitor. By following the proposed workflow, from direct enzymatic assays to cellular target engagement, researchers can effectively determine the compound's potency, isoform selectivity, and cell-based efficacy. The direct comparison of these metrics against established inhibitors like SP600125 and AS601245 will be crucial in ascertaining its therapeutic potential. The discovery of a novel, potent, and selective JNK inhibitor from the benzothiazole class would represent a significant advancement in the development of targeted therapies for a multitude of diseases driven by stress-activated signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SP600125 ≥98% (HPLC), solid, JNK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. JNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methylbenzo[d]thiazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 2-Methylbenzo[d]thiazole-5-carbonitrile derivatives. By understanding how structural modifications to this core molecule influence its biological effects, researchers can design more potent and selective therapeutic agents.
The this compound Core: A Triad of Functionality
The therapeutic potential of this compound derivatives stems from the interplay of its three key structural features: the benzothiazole nucleus, the 2-methyl group, and the 5-carbonitrile moiety. Each of these components offers opportunities for modification to fine-tune the pharmacological profile of the resulting analogues.
The benzothiazole ring system itself is a crucial pharmacophore, contributing to the molecule's overall shape, aromaticity, and ability to engage in various non-covalent interactions with biological targets.[3] The methyl group at the C2 position provides a simple yet important starting point for derivatization. The carbonitrile group at the C5 position is an interesting feature; nitriles are known to act as bioisosteres for other functional groups and can participate in hydrogen bonding, potentially enhancing binding affinity to target proteins.
Decoding the Structure-Activity Relationship: A Roadmap for Analogue Design
The biological activity of this compound derivatives can be systematically optimized by modifying specific positions on the benzothiazole scaffold. The following sections explore the key SAR principles for this class of compounds, drawing insights from broader studies on benzothiazole derivatives.
Impact of Substitutions at the C2-Position
The C2 position of the benzothiazole ring is a primary site for chemical modification and has been extensively explored in SAR studies of related compounds. Replacing the methyl group with larger alkyl or aryl moieties can significantly impact biological activity. For instance, the introduction of substituted phenyl rings at the C2 position has been shown to be a successful strategy for enhancing the anticancer activity of benzothiazole derivatives.[4]
Key considerations for C2-substitutions include:
-
Steric Bulk: The size and shape of the substituent can influence how the molecule fits into the binding pocket of a target protein.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on an aryl substituent at C2 can alter the electron density of the benzothiazole ring system, thereby affecting its reactivity and binding properties.
-
Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the C2-substituent can impact the compound's solubility, cell permeability, and overall pharmacokinetic profile.
The Influence of the Benzene Ring Substitution Pattern
While the C5-carbonitrile is a defining feature of this series, further substitutions on the benzene portion of the benzothiazole ring can provide another layer of modulation. The electronic nature and position of these substituents are critical. For example, the presence of electron-withdrawing groups, such as a nitro group at the C6 position, has been shown to impart interesting cytotoxic properties in some benzothiazole derivatives.[5] Conversely, electron-donating groups like methoxy at the C6 position can also enhance the potency of certain derivatives.[2]
The Pivotal Role of the C5-Carbonitrile Group
The nitrile group at the C5 position is a key determinant of the biological activity of this class of compounds. The strong electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the entire benzothiazole ring system. Furthermore, the nitrile nitrogen can act as a hydrogen bond acceptor, which can be a crucial interaction for binding to biological targets. The importance of the nitrile functionality is highlighted in various classes of biologically active molecules where it contributes to enhanced binding affinity and improved pharmacokinetic profiles.
Comparative Performance of Benzothiazole Derivatives
To provide a clearer perspective on the potential efficacy of this compound derivatives, the following table summarizes the cytotoxic activity of a selection of structurally related benzothiazole compounds from the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | C2-Substituent | Other Substituents | Cell Line | IC50 (µM) | Reference |
| BZ-IV | Varied | Varied | MCF-7 | 51.97 | [6] |
| BZ-III | Varied | Varied | MCF-7 | 77.811 | [6] |
| BZ-I | Varied | Varied | MCF-7 | 234.575 | [6] |
| BZ-II | Varied | Varied | MCF-7 | 267.401 | [6] |
| Compound 4 | Varied | - | MCF-7 | 8.64 | [7][8] |
| Compound 5c | Varied | - | MCF-7 | 7.39 | [7][8] |
| Compound 5d | Varied | - | MCF-7 | 7.56 | [7][8] |
| Compound 6b | Varied | - | MCF-7 | 5.15 | [7][8] |
| Compound 54 | Indole-based | Nitrobenzylidene | MCF-7 | 0.036 | [4] |
| Compound 54 | Indole-based | Nitrobenzylidene | HepG2 | 0.048 | [4] |
| Compound 55 | Indole-based | Chlorobenzyl | HT-29 | 0.024 | [4] |
| Compound 55 | Indole-based | Chlorobenzyl | H460 | 0.29 | [4] |
| Compound 55 | Indole-based | Chlorobenzyl | A549 | 0.84 | [4] |
| Compound 55 | Indole-based | Chlorobenzyl | MDA-MB-231 | 0.88 | [4] |
Experimental Protocols: A Guide to Biological Evaluation
The reliable assessment of the biological activity of newly synthesized compounds is paramount. The following are detailed protocols for key in vitro assays commonly employed in the evaluation of potential anticancer agents.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the enzyme of interest.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well plates (black or clear, depending on the detection method)
-
Stop solution (if required)
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the purified enzyme and the test compounds at various concentrations. Include a control with the enzyme and buffer only (no inhibitor) and a blank with buffer only. Incubate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiation of Reaction: Add the enzyme-specific substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for a specific period at the optimal temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution, if necessary.
-
Signal Detection: Measure the product formation using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Structure-Activity Landscape
The following diagrams, generated using Graphviz, provide a visual summary of the key structure-activity relationships and experimental workflows discussed in this guide.
Caption: Key SAR points for this compound derivatives.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. benthamscience.com [benthamscience.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnu.ac.bd [jnu.ac.bd]
- 6. jchr.org [jchr.org]
- 7. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
